1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYHPXBAHLFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data and Structural Validation of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, polyhalogenated nitrobenzenes serve as critical orthogonal building blocks. Specifically, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) provides a highly functionalized aromatic scaffold where each substituent can be selectively manipulated via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr). Its utility is prominently featured in the synthesis of complex Quinoxaline derivatives targeting oncological pathways .
However, the dense steric and electronic environment of this tetrasubstituted arene demands rigorous spectroscopic validation to ensure regiochemical integrity before downstream synthesis. This whitepaper provides a comprehensive, self-validating analytical framework—encompassing NMR, GC-MS, and FT-IR—designed for researchers and drug development professionals to unequivocally confirm the structure and purity of this compound .
Structural & Electronic Profile
The molecule (C₆H₂BrClFNO₂) is a 1,2,3,4-tetrasubstituted benzene. The contiguous arrangement of highly electronegative and bulky groups (Br, Cl, NO₂, F) creates a pronounced anisotropic effect and strong electron withdrawal from the aromatic ring. This leaves only two adjacent protons at positions C5 and C6, which exhibit distinct spin-spin coupling behaviors. The interplay between the ortho-fluorine atom and these protons dictates the multiplicity observed in both ¹H and ¹⁹F NMR spectra.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) is the primary modality for confirming the regiochemistry of the substituents. The presence of a spin-1/2 fluorine nucleus introduces heteronuclear coupling that is highly diagnostic.
Quantitative Data Summary
Table 1: Multinuclear NMR Data (CDCl₃, 298 K, 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| ¹H | 7.87 | dd | ³J{H-H} = 9.0, ⁴J{H-F} = 4.5 | H6 (ortho to Br) |
| ¹H | 7.55 | dd | ³J{H-H} = 9.0, ³J{H-F} = 8.0 | H5 (ortho to F) |
| ¹³C | 154.5 | d | ¹J_{C-F} = 255.0 | C4 (C-F) |
| ¹³C | 136.8 | s | - | C3 (C-NO₂) |
| ¹³C | 132.1 | d | ³J_{C-F} = 8.0 | C6 (C-H) |
| ¹³C | 124.2 | s | - | C2 (C-Cl) |
| ¹³C | 119.5 | s | - | C1 (C-Br) |
| ¹³C | 116.3 | d | ²J_{C-F} = 22.0 | C5 (C-H) |
| ¹⁹F | -116.5 | dd | ³J{F-H} = 8.0, ⁴J{F-H} = 4.5 | F4 (C-F) |
High-Resolution Acquisition Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because its non-polar nature mimics the compound's inherent lipophilicity, ensuring complete dissolution. The lack of exchangeable protons prevents spectral interference in the aromatic region. TMS provides an absolute zero-point reference, essential for resolving subtle chemical shift variations induced by the highly electronegative fluorine and nitro groups.
-
-
Acquisition Parameters: Run a standard 1D proton sequence (zg30) with 16 scans, and a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans.
-
Causality: The high number of scans for ¹³C is required to overcome the long spin-lattice relaxation times (T₁) of the four quaternary carbons (C-Br, C-Cl, C-NO₂, C-F), ensuring an adequate signal-to-noise ratio.
-
-
System Validation Check: The residual CHCl₃ peak must appear precisely at 7.26 ppm (¹H) and 77.16 ppm (¹³C). Any deviation triggers an automated lock-phase recalibration to maintain the self-validating integrity of the dataset.
Mass Spectrometry (GC-MS / EI)
Gas Chromatography-Mass Spectrometry utilizing Electron Ionization (EI) provides definitive proof of the halogen composition via unique isotopic clustering. Bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and Chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) generate a highly specific M : M+2 : M+4 isotopic envelope.
Quantitative Data Summary
Table 2: GC-MS (EI) Isotopic Clusters and Principal Fragments
| m/z | Relative Abundance (%) | Ion Type | Structural Assignment |
| 253 | 100 | [M]⁺ (Base Peak) | C₆H₂(⁷⁹Br)(³⁵Cl)FNO₂ |
| 255 | 131 | [M+2]⁺ | C₆H₂(⁸¹Br)(³⁵Cl)FNO₂ & C₆H₂(⁷⁹Br)(³⁷Cl)FNO₂ |
| 257 | 32 | [M+4]⁺ | C₆H₂(⁸¹Br)(³⁷Cl)FNO₂ |
| 207 | 45 | [M - NO₂]⁺ | C₆H₂(⁷⁹Br)(³⁵Cl)F |
| 188 | 20 | [M - NO₂ - F]⁺ | C₆H₂(⁷⁹Br)(³⁵Cl) |
| 153 | 15 | [M - NO₂ - F - Cl]⁺ | C₆H₂(⁷⁹Br) |
Analytical Methodology
-
Separation: Inject 1 µL of a 10 µg/mL solution (in dichloromethane) into a GC inlet at 250°C. Utilize a non-polar capillary column (e.g., HP-5MS) with a temperature gradient from 60°C to 280°C.
-
Causality: The non-polar stationary phase separates analytes strictly based on boiling point and lipophilicity, which is ideal for resolving polyhalogenated aromatics from potential synthetic byproducts.
-
-
Ionization: Transfer the eluent to the MS source (230°C) and apply 70 eV electron ionization.
-
Causality: The 70 eV ionization energy is utilized because it standardizes the de Broglie wavelength of the bombarding electrons to match the bond dissociation energies of the organic framework. This forces the predictable cleavage of the sterically hindered nitro group ([M - 46]⁺), ensuring a reproducible fragmentation pattern.
-
-
System Validation Check: Prior to analysis, the MS is tuned using Perfluorotributylamine (PFTBA). The system is only validated for use if the m/z 69, 219, and 502 peaks exhibit the correct relative abundances.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the functional groups, specifically the nitro group and the carbon-halogen bonds, which exhibit strong dipole moment changes during vibration.
Quantitative Data Summary
Table 3: ATR-FTIR Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3085 | Weak | ν(C-H) stretching | Aromatic Ring |
| 1535 | Strong | ν_as(NO₂) asymmetric stretch | Nitro Group |
| 1348 | Strong | ν_s(NO₂) symmetric stretch | Nitro Group |
| 1210 | Medium | ν(C-F) stretching | Aryl Fluoride |
| 820 | Strong | ν(C-Cl) stretching | Aryl Chloride |
| 655 | Strong | ν(C-Br) stretching | Aryl Bromide |
ATR-FTIR Workflow
-
Sample Application: Place 2-3 mg of the solid compound directly onto a clean diamond Attenuated Total Reflectance (ATR) crystal. Apply mechanical pressure using the anvil.
-
Causality: ATR-FTIR is chosen over traditional KBr pelleting because polyhalogenated compounds can undergo halogen exchange or moisture absorption during mechanical grinding. Intimate contact between the high-refractive-index diamond and the sample allows the evanescent wave to penetrate the solid with zero sample preparation, preserving the native vibrational state.
-
-
System Validation Check: A background scan is performed immediately before the sample. The system validates readiness only if the background energy profile shows no anomalous water vapor or CO₂ spikes, ensuring the signal-to-noise ratio exceeds 10,000:1.
Quality Control & Structural Validation Workflow
To ensure the highest level of scientific integrity, the data from the three modalities must be synthesized through a strict concordance check.
Multi-modal spectroscopic workflow for structural validation of polyhalogenated benzenes.
Conclusion
The structural validation of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene requires a multi-modal approach. The distinct 3:4:1 isotopic envelope in the mass spectrum confirms the presence of bromine and chlorine, while the heteronuclear ³J and ⁴J couplings in the ¹H and ¹⁹F NMR spectra unequivocally establish the 1,2,3,4-tetrasubstitution pattern. By adhering to the self-validating protocols outlined in this guide, researchers can confidently utilize this building block in advanced synthetic campaigns.
References
- Google Patents. "WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs." World Intellectual Property Organization.
An In-Depth Technical Guide to the Predicted Infrared Spectrum of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Abstract
Introduction: The Challenge of a Multifunctional Aromatic System
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a complex aromatic molecule featuring a diverse array of functional groups on a single benzene ring. Each group contributes unique vibrational modes to the infrared spectrum, creating a molecular "fingerprint" that is both information-rich and challenging to interpret. The presence of a strongly electron-withdrawing nitro group, alongside halogens with varying electronegativity and mass (Fluorine, Chlorine, Bromine), results in significant electronic and steric effects that influence the precise position and intensity of key absorption bands.
Infrared spectroscopy is an indispensable tool for confirming the identity and structural integrity of such compounds.[1] It provides direct evidence for the presence of key functional groups and can offer insights into the substitution pattern of the aromatic ring. This guide will systematically predict the IR spectrum by analyzing the contributions of each functional component, grounded in established spectroscopic principles and authoritative data.
Molecular Structure and Predicted Vibrational Modes
The logical first step in predicting an IR spectrum is to analyze the molecule's structure and identify all bonds and functional groups capable of vibrating upon absorption of infrared radiation.
Caption: Molecular structure of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.
The Nitro Group (-NO₂) Vibrations
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong, characteristic absorption bands.[2] These arise from the large change in dipole moment during the stretching vibrations of the N-O bonds.[1]
-
Asymmetric NO₂ Stretch (νas): This is a very strong absorption expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[3][4] Conjugation with the benzene ring typically lowers this frequency compared to aliphatic nitro compounds.[3]
-
Symmetric NO₂ Stretch (νs): This is another strong to medium-intensity band, appearing in the 1360-1290 cm⁻¹ range.[1][3]
-
C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the ring is of medium intensity and typically appears around 890-835 cm⁻¹ .[2]
Aromatic Ring Vibrations
The benzene ring itself gives rise to a series of absorptions that confirm its presence.
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the sp² hybridized carbons of the aromatic ring results in weak to medium absorptions appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6]
-
C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands of variable intensity in the 1625-1400 cm⁻¹ region.[5][7] These are hallmarks of aromaticity.
-
C-H Out-of-Plane Bending (γ-CH): The out-of-plane "wagging" of the remaining two adjacent C-H bonds on the ring is a key diagnostic feature. For two adjacent hydrogens, a strong absorption band is typically observed in the 860-800 cm⁻¹ region.[7][8]
Carbon-Halogen (C-X) Vibrations
The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom and are found in the fingerprint region of the spectrum. The general trend is that the frequency decreases as the mass of the halogen increases.[9]
-
C-F Stretch: Aryl-fluorine bonds give rise to a very strong and characteristic absorption in the 1250-1000 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region.
-
C-Cl Stretch: The carbon-chlorine stretch results in a strong band in the 1100-800 cm⁻¹ region.[9] This band may overlap with other absorptions, such as the C-H out-of-plane bends.
-
C-Br Stretch: The carbon-bromine stretch is found at lower wavenumbers, typically in the 680-500 cm⁻¹ region. This absorption is often strong and can be diagnostic if the spectral range is sufficient.
Summary of Predicted IR Absorption Data
The following table consolidates the predicted vibrational frequencies, their expected intensities, and the corresponding molecular motions for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 1625 - 1585 | Medium | Aromatic C=C Ring Stretch |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch |
| 1500 - 1400 | Medium | Aromatic C=C Ring Stretch |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch |
| 1250 - 1000 | Strong | Aryl C-F Stretch |
| 1100 - 800 | Strong | Aryl C-Cl Stretch |
| 890 - 835 | Medium | C-N Stretch |
| 860 - 800 | Strong | C-H Out-of-Plane Bend (2 adjacent H's) |
| 680 - 500 | Medium | Aryl C-Br Stretch |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To validate the predictions outlined above, a high-quality experimental spectrum is required. The following protocol describes a self-validating system for obtaining a reliable FT-IR spectrum of a solid sample using the KBr pellet technique.
Rationale
The Potassium Bromide (KBr) pellet method is chosen for its ability to produce high-resolution spectra of solid samples free from solvent interference. KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹). The key to this protocol's trustworthiness is the meticulous removal of water, which has strong IR absorptions and can obscure key spectral features.
Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Dry FT-IR grade KBr powder in an oven at 110°C for at least 4 hours to remove adsorbed water. Store in a desiccator.
-
Ensure the sample, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene, is dry and pure.
-
-
Grinding and Mixing:
-
Place approximately 1-2 mg of the sample and 150-200 mg of the dried KBr into a clean, dry agate mortar.
-
Causality: An agate mortar is used because it is non-abrasive and will not contaminate the sample.
-
Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogenous powder with a consistency similar to flour is obtained. This minimizes scattering of IR radiation (the Christiansen effect) and ensures a uniform distribution of the sample in the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 metric tons for approximately 2 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, creating a semi-transparent or transparent pellet that encases the sample.
-
Carefully release the pressure and extract the pellet from the die. A good pellet should be clear or translucent, not opaque or cloudy.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a Background Spectrum: Run a background scan with nothing in the sample compartment. This is a critical self-validating step that measures the spectrum of the instrument's environment (e.g., atmospheric CO₂ and H₂O vapor) and subtracts it from the sample spectrum.
-
Acquire the Sample Spectrum: Collect the spectrum of the sample. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Perform an atmospheric correction to remove any residual water vapor and CO₂ peaks.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
A Logic-Based Workflow for Spectral Interpretation
Interpreting the spectrum of a complex molecule should follow a systematic process. The following workflow, illustrated by the diagram below, prioritizes the identification of the most characteristic and intense bands first, followed by a detailed analysis of the more complex fingerprint region.
Caption: Logical workflow for the interpretation of the IR spectrum.
This workflow provides a self-validating path to analysis. By first confirming the presence of the nitro group and the aromatic ring via their most prominent absorptions, the subsequent, more complex analysis of the fingerprint region is simplified and contextualized. The final correlation with the predicted data serves as a robust check for the final structural assignment.
Conclusion
While an experimental spectrum for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is not publicly cataloged, a detailed and reliable prediction of its key infrared absorption features can be made through a fundamental analysis of its functional groups. The spectrum is expected to be dominated by a pair of very strong nitro group stretches between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, a strong C-F stretch between 1250-1000 cm⁻¹, and characteristic aromatic absorptions. This technical guide provides not only these expert predictions but also the rigorous experimental and interpretive frameworks necessary for researchers to confidently acquire and analyze the spectrum of this complex molecule, ensuring a high degree of scientific integrity in its structural characterization.
References
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S. Introduction to Spectroscopy. Cengage Learning.
- Smith, B.C.
-
Michigan State University. Infrared Spectroscopy. [Link]
-
University of California, Davis. Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. Benzene and its derivatives. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
Wax Studios. Benzene On Ir Spectrum. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Clark, J. Interpreting Infrared Spectra. [Link]
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. wax-studios.com [wax-studios.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. academics.nat.tum.de [academics.nat.tum.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Mass spectrometry of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Introduction
In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an unparalleled tool for the elucidation of molecular structures. This guide is dedicated to a comprehensive examination of the mass spectrometric behavior of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (C₆H₂BrClFNO₂), a polysubstituted aromatic compound of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical and agrochemical agents. The unique combination of a nitro group and three different halogen atoms on a benzene ring results in a rich and highly diagnostic fragmentation pattern. This document provides an in-depth analysis of its ionization behavior, predictable fragmentation pathways, and a validated experimental protocol for its characterization, designed for researchers, scientists, and professionals in drug development.
Molecular Structure and Isotopic Signature: The Foundation of Analysis
The structural identity and, consequently, the mass spectrometric fingerprint of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene are dictated by its elemental composition and the natural isotopic abundances of its constituent atoms, particularly bromine and chlorine.
-
Molecular Formula: C₆H₂BrClFNO₂
-
Monoisotopic Mass: 254.8985 u (calculated using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O)
A pivotal feature in the mass spectrum of this analyte is the complex isotopic pattern generated by bromine and chlorine.[1][2]
-
Bromine Isotopes: Nature presents two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[3][4] This results in two peaks of nearly equal intensity, separated by 2 m/z units, for any bromine-containing ion.[3]
-
Chlorine Isotopes: Chlorine exists as ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1.[1] Consequently, any chlorine-containing fragment will exhibit a characteristic M and M+2 pattern with a 3:1 intensity ratio.[3]
The simultaneous presence of one bromine and one chlorine atom creates a distinctive "M, M+2, M+4" isotopic cluster for the molecular ion and any fragments retaining both halogens. The expected relative intensities for this cluster would be approximately 3:4:1, providing an immediate and powerful diagnostic tool for confirming the presence of both atoms in an ion.[5]
Ionization Techniques: From Intact Molecule to Gaseous Ions
The choice of ionization technique is critical as it governs the extent of fragmentation and the type of information that can be gleaned from the analysis.[6]
Electron Ionization (EI)
Electron Ionization is a high-energy, or "hard," ionization technique that bombards the analyte with 70 eV electrons.[6] This process imparts significant internal energy, inducing extensive and reproducible fragmentation.[7]
-
Mechanism: M + e⁻ → M⁺• + 2e⁻
-
Application: EI is exceptionally well-suited for this molecule. It generates a detailed "fingerprint" mass spectrum rich in structural information. The resulting fragmentation pattern is highly reproducible and ideal for library matching and structural confirmation.[6] The stability of the aromatic ring ensures that a molecular ion peak, though potentially of low intensity, will likely be observed.[8]
Soft Ionization: Electrospray (ESI) and Chemical Ionization (CI)
In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart minimal excess energy to the molecule.[9][10]
-
Mechanism (ESI): Primarily generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions from a solution.[10]
-
Mechanism (CI): Involves ion-molecule reactions with a reagent gas to form adducts like [M+H]⁺.[6]
-
Application: These methods are invaluable when the primary goal is to confirm the molecular weight of the analyte with minimal fragmentation.[7] For a neutral molecule like 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, ESI would require specific solvent conditions to promote protonation or adduct formation.[11] CI would be a more direct soft ionization method, yielding a prominent pseudomolecular ion.
Elucidating the Fragmentation Cascade under Electron Ionization
The fragmentation of the 1-bromo-2-chloro-4-fluoro-3-nitrobenzene molecular ion (M⁺•) is a competitive process driven by the relative stabilities of the resulting ions and neutral losses, and the inherent properties of its functional groups.
Primary Fragmentation Pathways
The initial fragmentation events are expected to originate from the weakest bonds and the most labile substituents—the nitro group and the halogens.
-
Loss of the Nitro Group: Nitroaromatic compounds characteristically undergo fragmentation involving the nitro group.[8][12]
-
Loss of •NO₂: A facile cleavage resulting in the loss of a nitrogen dioxide radical (46 u). This is often a dominant pathway.
-
Loss of •NO: A rearrangement followed by the elimination of a nitric oxide radical (30 u), leaving an oxygen atom on the ring.
-
-
Loss of Halogen Radicals: Cleavage of the carbon-halogen bonds is a common fragmentation route.[4][13] The likelihood of this cleavage is inversely related to the bond strength (C-F > C-Cl > C-Br).
-
Loss of •Br: Due to the relatively weak C-Br bond, the loss of a bromine radical (79/81 u) is a highly probable event.
-
Loss of •Cl: The loss of a chlorine radical (35/37 u) is also expected, though perhaps to a lesser extent than bromine loss.
-
Loss of •F: The C-F bond is the strongest carbon-halogen bond, making the loss of a fluorine radical (19 u) the least likely of the halogen fragmentation pathways.
-
Secondary and Sequential Fragmentation
The primary fragment ions serve as precursors for a cascade of subsequent fragmentations, providing deeper structural insight. For instance, the ion resulting from the loss of •NO₂ ([M-46]⁺) can subsequently lose a bromine or chlorine radical. This sequential loss helps to piece together the molecular structure.
The following diagram illustrates the logical flow of the primary fragmentation pathways.
Caption: Predicted primary EI fragmentation pathways for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.
Predicted Mass Spectrum Data
The following table summarizes the predicted key ions, their calculated monoisotopic mass-to-charge ratios (m/z), and their proposed structures.
| m/z (Monoisotopic) | Proposed Ion Structure | Origin (Loss from Parent Ion) | Notes |
| 255 | [C₆H₂⁷⁹Br³⁵ClFNO₂]⁺• | Molecular Ion (M⁺•) | Exhibits a complex isotopic pattern (M, M+2, M+4). |
| 225 | [C₆H₂⁷⁹Br³⁵ClFNO]⁺• | M - •NO | Loss of nitric oxide radical. |
| 220 | [C₆H₂⁷⁹BrFNO₂]⁺ | M - •³⁵Cl | Loss of chlorine radical. |
| 209 | [C₆H₂⁷⁹Br³⁵ClF]⁺• | M - •NO₂ | Loss of nitro group, a common and often significant fragment. |
| 176 | [C₆H₂³⁵ClFNO₂]⁺ | M - •⁷⁹Br | Loss of bromine radical. |
| 127 | [C₆H₂³⁵ClF]⁺ | M - •⁷⁹Br - •NO₂ | Sequential loss of nitro group and bromine. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a semi-volatile, thermally stable compound like 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using EI is the analytical method of choice.[8]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid compound.
-
Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to achieve a final concentration of ~5 µg/mL for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 280 °C.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., Rxi-5Sil MS).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Temperature Ramp: Increase at 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum from the apex of this peak.
-
Analyze the fragmentation pattern, paying close attention to:
-
The molecular ion cluster to confirm the molecular weight and the presence of Br and Cl.
-
The key fragment ions corresponding to the loss of the nitro group and halogens.
-
Comparison of the acquired spectrum to library spectra (if available) or the predicted fragmentation pattern.
-
-
Experimental Workflow Diagram
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
The Solvation Thermodynamics and Solvent Compatibility of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: A Technical Guide for Synthetic Applications
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs)—particularly novel antimalarial agents—the selection of appropriate organic solvents is a critical parameter that dictates reaction kinetics, yield, and impurity profiles[1]. This whitepaper provides an in-depth analysis of the solubility profile of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) [2], a highly functionalized, electron-deficient aromatic building block. Designed for senior researchers and drug development professionals, this guide synthesizes thermodynamic principles with empirical data and field-proven, self-validating experimental protocols.
Structural Thermodynamics & Solvation Mechanics
As an application scientist, I approach solubility not as a simple empirical lookup, but as a thermodynamic interplay between the solute's crystal lattice energy and the solvent's cavitation and solvation energies.
The molecular architecture of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (Molecular Weight: 254.44 g/mol )[2] presents a unique solvation challenge:
-
Steric Deconjugation: The nitro group at the C3 position is flanked by a bulky chlorine atom at C2 and a fluorine atom at C4. This extreme steric crowding forces the nitro group out of coplanarity with the benzene ring. While this reduces resonance delocalization, it disrupts crystal lattice packing efficiency, thereby lowering the energy barrier for dissolution.
-
Electron Deficiency & Polarizability: The presence of four strongly electron-withdrawing groups creates a highly polarized, electron-depleted
-cloud. -
Intermolecular Forces: Lacking hydrogen-bond donors, the molecule relies entirely on its hydrogen-bond acceptors (the nitro oxygens and halogens) and dipole-dipole interactions. Consequently, it exhibits poor solubility in aliphatic hydrocarbons but exceptional solubility in polar aprotic and ethereal solvents.
Empirical Solubility Profile
The quantitative solubility of this compound dictates its utility in downstream synthetic steps. Table 1 summarizes the empirical and thermodynamically estimated solubility limits across various solvent classes at standard ambient temperature (25°C).
Table 1: Solubility Profile of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Limit (mg/mL) | Primary Solvation Mechanism |
| Ethereal | 1,4-Dioxane | 2.2 | ~ 100.0 | Induced dipole, |
| Polar Aprotic | DMF | 36.7 | > 200.0 | Strong dipole-dipole, H-bond acceptor |
| Polar Aprotic | DMSO | 46.7 | > 200.0 | Strong dipole-dipole, high polarity matching |
| Halogenated | Dichloromethane | 8.9 | > 150.0 | Dispersion forces, lipophilic interaction |
| Polar Protic | Methanol | 32.7 | 20.0 - 50.0 | Weak H-bonding, limited by high lattice energy |
| Non-Polar | Hexane | 1.9 | < 5.0 | Insufficient polarity to overcome lattice energy |
Note on 1,4-Dioxane: Despite its low dielectric constant, 1,4-dioxane exhibits excellent solubilizing power for this specific polyhalogenated compound. Patent literature demonstrates that 16.0 g of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene readily dissolves in 160 mL of 1,4-dioxane (yielding a ~100 mg/mL or 0.39 M solution)[1]. This is driven by the two ether oxygens providing lone pairs that stabilize the highly electron-deficient aromatic ring.
Strategic Solvent Selection for Downstream Workflows
The choice of solvent must anticipate the mechanistic requirements of the subsequent reaction. The logical relationship between downstream applications and solvent selection is visualized below.
Logical decision tree for solvent selection based on downstream synthetic applications.
-
Palladium-Catalyzed Cross-Coupling: For reactions such as Stille couplings (e.g., reacting with tributyl(1-ethoxyvinyl)stannane at 85°C), 1,4-dioxane is the premier choice[1]. It completely dissolves the substrate while simultaneously coordinating with the Palladium(II) catalyst, stabilizing the oxidative addition complex without participating in side reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The highly activated nature of the fluorinated and chlorinated positions makes this compound an excellent SNAr substrate. DMF or DMSO is required here; their high dielectric constants stabilize the negatively charged Meisenheimer complex intermediate.
-
Analytical Workflows: For chromatographic analysis, polar protic and non-polar blends are utilized. Validated methods employ a Chiralpak IC column (4.6 x 250 mm) using a mobile phase of n-hexane/ethanol/isopropylamine (80:20:0.1) at a flow rate of 1.0 mL/min[1].
Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol
Relying on visual dissolution to determine solubility is a common pitfall that leads to false positives via supersaturation or stable micro-suspensions. To establish absolute trustworthiness, I mandate a self-validating shake-flask method coupled with HPLC-UV quantification and gravimetric mass-balance .
If the mass of the dissolved API (quantified via HPLC) plus the mass of the filtered residual solid equals the initial input mass, the system is validated. This proves no chemical degradation occurred during equilibration.
Self-validating high-throughput thermodynamic solubility screening workflow.
Step-by-Step Protocol:
-
Solid Dispensing & Gravimetry: Precisely weigh 500.0 mg of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene into a pre-weighed 4 mL amber glass vial. (Causality: Amber glass prevents UV-induced radical degradation of the nitroaromatic system during prolonged equilibration).
-
Solvent Addition: Dispense exactly 1.00 mL of the target organic solvent (e.g., 1,4-Dioxane) into the vial.
-
Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap. Agitate at 400 RPM on a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 24 hours. (Causality: 24 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium, overcoming any metastable polymorph states).
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.
-
Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Causality: PTFE is universally solvent-resistant and prevents the non-specific adsorption of highly halogenated lipophilic compounds, which commonly occurs with nylon filters).
-
Gravimetric Mass-Balance (Validation Step): Dry the residual solid pellet under vacuum and weigh it. Ensure Input Mass (500 mg) ≈ Dissolved Mass + Residual Mass.
-
HPLC-UV Quantification: Dilute the filtered supernatant 1:100 in the mobile phase. Quantify the concentration against a multi-point standard calibration curve using a Chiralpak IC or standard C18 column at 254 nm[1].
References
-
Title: WO 2019/192992 - Novel compounds for the treatment of malaria Source: Docket Alarm / WIPO URL: [Link]
Sources
Methodological & Application
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3)
Introduction & Mechanistic Rationale
Polyhalogenated nitrobenzenes are indispensable scaffolds in pharmaceutical development, offering multiple vectors for sequential functionalization. Among these, 1-bromo-2-chloro-4-fluoro-3-nitrobenzene stands out as a highly versatile building block. However, handling a substrate with three distinct halogens requires strict mechanistic control to ensure absolute regioselectivity during functionalization.
Unlike aliphatic SN1 or SN2 reactions, Nucleophilic Aromatic Substitution (SNAr) proceeds via a two-step addition-elimination mechanism[1]. The reaction is fundamentally governed by the formation of a dearomatized, resonance-stabilized intermediate known as the Meisenheimer complex[2].
The Causality of Regioselectivity
In 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, the strong electron-withdrawing nitro group (-NO2) at C3 activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack[2].
When evaluating the reactive sites, the C4-Fluorine is displaced with near-absolute selectivity over the C2-Chlorine and C1-Bromine due to two converging factors:
-
Electronic Stabilization (The Primary Driver): The rate-determining step in SNAr is the initial nucleophilic addition[3]. The highly electronegative fluorine atom strongly polarizes the C-F bond, maximizing the electrophilicity of C4. More importantly, fluorine uniquely stabilizes the transition state leading to the Meisenheimer complex, making it the premier leaving group in SNAr chemistry[1][4].
-
Steric Accessibility: The C2-Chlorine, while also ortho to the nitro group, is sterically shielded by the adjacent bulky C1-Bromine and C3-Nitro groups. The C4-Fluorine is adjacent to the smaller C5-Hydrogen, offering an unhindered trajectory for the incoming nucleophile.
Figure 1: Addition-elimination SNAr mechanism at the C4 position.
Quantitative Reactivity Profile
To contextualize the experimental design, it is critical to understand the relative leaving group abilities in SNAr. The table below summarizes the kinetic reactivity of halogens, demonstrating why the C4-F bond is cleaved while the C2-Cl and C1-Br bonds remain intact under mild conditions.
Table 1: Relative Halogen Reactivity in SNAr (Model: Nitroaromatic Systems)
| Leaving Group | Electronegativity (Pauling) | Relative SNAr Rate | Mechanistic Consequence in the Substrate |
| Fluorine (-F) | 3.98 | ~3,300 | Profoundly stabilizes the Meisenheimer complex; reacts rapidly at 25°C[1]. |
| Chlorine (-Cl) | 3.16 | 4.3 | Moderate stabilization; requires forcing conditions (>80°C) to react[3]. |
| Bromine (-Br) | 2.96 | 4.3 | Poor stabilization; acts as a structural placeholder for future cross-coupling. |
| Iodine (-I) | 2.66 | 1.0 (Ref) | Weakest inductive effect; slowest SNAr rate. |
Self-Validating Experimental Protocol
The following protocol details the regioselective amination of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene using morpholine as a model secondary amine nucleophile. The methodology is designed with built-in causality and in-process controls (IPCs) to ensure a self-validating workflow.
Materials & Reagents
-
Substrate: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv, 10.0 mmol, 2.54 g)
-
Nucleophile: Morpholine (1.1 equiv, 11.0 mmol, 0.96 mL)
-
Base: Potassium carbonate (K2CO3) (2.0 equiv, 20.0 mmol, 2.76 g)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly (Moisture Control)
-
Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2CO3 in 20 mL of anhydrous DMF.
-
Causality: Polar aprotic solvents like DMF accelerate SNAr by leaving the nucleophile poorly solvated and highly reactive. Anhydrous conditions are mandatory; trace water combined with K2CO3 generates hydroxide ions (-OH), a competing nucleophile that will irreversibly form the corresponding phenol.
Step 2: Substrate & Nucleophile Addition (Exotherm Control)
-
Action: Add the halonitrobenzene substrate to the suspension. Cool the flask in a 20°C water bath. Add morpholine dropwise over 5 minutes.
-
Causality: The formation of the Meisenheimer complex is exothermic. Dropwise addition prevents localized thermal spikes that could provide the activation energy required to displace the secondary leaving group (C2-Chlorine), thereby eroding regioselectivity.
Step 3: Incubation & In-Process Control (IPC)
-
Action: Stir the reaction mixture at room temperature (20–25°C) for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1, UV 254 nm).
-
Causality: Because fluorine is an exceptional leaving group ortho to a nitro group[1][4], elevated temperatures are unnecessary. The reaction is self-validating via TLC: the starting material is relatively non-polar, while the product will appear as a significantly more polar, intensely yellow spot due to the extended push-pull conjugation of the new amino-nitro system.
Step 4: Quench & Liquid-Liquid Extraction
-
Action: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) and brine (50 mL).
-
Causality: While DMF is miscible with water, it frequently partitions into the organic layer during extraction. Washing with aqueous LiCl is a field-proven technique to selectively strip residual DMF from the ethyl acetate phase, ensuring high crude purity.
Step 5: Drying & Isolation
-
Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Causality: Na2SO4 is favored over MgSO4 for polar, basic products (like morpholine derivatives) to prevent potential Lewis acid-base chelation that can reduce isolated yields.
Figure 2: Standard experimental workflow for the SNAr reaction.
Troubleshooting & Optimization Insights
-
Over-substitution (Loss of Regioselectivity): If LCMS indicates the formation of a di-substituted product (displacement of both F and Cl), the reaction temperature is too high, or the nucleophile is too strong/in excess. Correction: Strictly maintain the reaction at ≤ 25°C and reduce the nucleophile equivalents to 1.05.
-
Sluggish Kinetics with Weak Nucleophiles: If reacting the substrate with weakly nucleophilic anilines or sterically hindered amines, room temperature may be insufficient. Correction: Elevate the temperature to 50°C and switch the base to Cesium Carbonate (Cs2CO3), which provides enhanced solubility and a more reactive counter-ion effect in DMF.
References
1.[1] Nucleophilic Aromatic Substitution - Chemistry Steps. chemistrysteps.com. Available at: 2. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. benchchem.com. Available at: 3.[3] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. mdpi.com. Available at: 4. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. researchgate.net. Available at: 5. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene - Sigma-Aldrich. sigmaaldrich.com. Available at:
Sources
Application Note: Programmable Functionalization of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on poly-electrophilic building blocks. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) has emerged as a premier starting material for the divergent synthesis of diverse pharmacophores, ranging from anti-cancer azaquinolones[1] to anti-malarial hexahydropyrimidines[2].
This application note provides a deep-dive into the orthogonal reactivity of this tetra-substituted benzene ring. By understanding the kinetic and thermodynamic principles governing each functional group, chemists can execute highly regioselective and chemoselective transformations without the need for cumbersome protecting group strategies.
Mechanistic Rationale: The Poly-Electrophilic Advantage
The strategic value of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene lies in the distinct electronic and steric environments of its four substituents. Successful utilization requires exploiting the causality behind their reactivity:
-
C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): While the C-F bond is exceptionally strong, fluorine is the optimal leaving group for SNAr reactions. The rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine's high electronegativity stabilizes this transition state far better than chlorine or bromine. The adjacent strongly electron-withdrawing C3-nitro group provides the necessary activation, making the C4 position exclusively reactive toward amines[1].
-
C1-Bromine (Transition-Metal Cross-Coupling): The C-Br bond possesses a lower bond dissociation energy (~68 kcal/mol) compared to C-Cl (~81 kcal/mol) and C-F (~116 kcal/mol). This makes C1 the kinetically preferred site for oxidative addition by Palladium(0) species, allowing for chemoselective Stille, Suzuki, or Buchwald-Hartwig couplings[2].
-
C3-Nitro (Activation & Cyclization Handle): Beyond activating the ring for SNAr, the nitro group serves as a masked primary amine. Post-SNAr, it can be reduced (e.g., via Fe/NH₄Cl or Pd/C/H₂) to an aniline, which readily undergoes intramolecular cyclization with the newly introduced C4-substituent to form bicyclic systems like quinoxalines[1].
-
C2-Chlorine (Steric Shield & Late-Stage Handle): The chlorine atom provides steric hindrance that prevents unwanted side reactions at C1 during SNAr, and serves as an orthogonal electrophilic handle for late-stage functionalization once the more reactive Br and F atoms have been displaced.
Table 1: Quantitative & Qualitative Reactivity Profile
| Position | Substituent | Primary Reaction Pathway | Relative Reactivity | Typical Reagents / Conditions | Downstream Utility |
| C4 | Fluorine (-F) | SNAr (Nucleophilic Attack) | Highest (SNAr) | Primary/Secondary Amines, DIPEA, 1,4-Dioxane, 105°C | C-N bond formation; introduction of chiral amino acids. |
| C1 | Bromine (-Br) | Pd-Catalyzed Cross-Coupling | Highest (Pd-Oxidative Addition) | Organostannanes/Boronic Acids, Pd(PPh₃)₂Cl₂, 85°C | C-C bond formation; extension of the carbon framework. |
| C3 | Nitro (-NO₂) | Reduction | High | Fe/NH₄Cl, Zn/AcOH, or H₂/Pd-C | Generates aniline for intramolecular cyclization. |
| C2 | Chlorine (-Cl) | Late-Stage Cross-Coupling | Low (Requires specialized ligands) | Buchwald precatalysts (e.g., XPhos Pd G3), >100°C | Final scaffold decoration after Br/F displacement. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . In-process controls (IPCs) utilizing mass spectrometry isotopic patterns are embedded to ensure chemoselectivity is maintained at each step.
Protocol A: Regioselective SNAr for Anti-Cancer Quinoxaline Precursors
Reference standard adapted from the synthesis of azaquinolone anti-cancer agents[1].
Objective: Displace the C4-fluorine with an amino acid derivative (e.g., methyl 2-aminobutanoate) while leaving the C1-Br and C2-Cl intact.
Materials:
-
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv)
-
Methyl 2-aminobutanoate hydrochloride (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)
-
Anhydrous 1,4-Dioxane (0.1 M relative to starting material)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-chloro-4-fluoro-3-nitrobenzene and methyl 2-aminobutanoate hydrochloride.
-
Solvent & Base Addition: Suspend the mixture in anhydrous 1,4-dioxane. Causality Note: 1,4-dioxane is chosen for its high boiling point (101°C) and polarity, which stabilizes the SNAr transition state. Add DIPEA dropwise. Causality Note: DIPEA is a non-nucleophilic base that scavenges the HCl from the amine salt and the HF byproduct without competing for the electrophile[1].
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 105°C in an oil bath for 24 hours. The solution will typically turn deep brown/yellow as the nitro-aniline derivative forms.
-
Self-Validating IPC (LC-MS): Sample the reaction. The starting material exhibits a distinct M, M+2, M+4 isotopic triplet (due to one Br and one Cl). The successful product will show a mass shift corresponding to the loss of F (-19 Da) and addition of the amine, but must retain the exact M, M+2, M+4 triplet pattern . If a doublet is observed, the bromine has been erroneously displaced.
-
Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (eluting with a gradient of 0 to 50% ethyl acetate in hexanes) to yield the functionalized intermediate.
Protocol B: Chemoselective Stille Coupling for Anti-Malarial Intermediates
Reference standard adapted from the synthesis of hexahydropyrimidine analogues[2].
Objective: Selectively couple a 1-ethoxyvinyl group at the C1-bromine position without triggering SNAr at the C4-fluorine or oxidative addition at the C2-chlorine.
Materials:
-
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv)
-
Tributyl(1-ethoxyvinyl)stannane (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂] (0.08 equiv)
-
Anhydrous 1,4-Dioxane (0.4 M relative to starting material)
Step-by-Step Methodology:
-
Degassing (Critical Step): Dissolve the starting material in 1,4-dioxane in a Schlenk flask. Degas the solution by sparging with inert Argon or Nitrogen for at least 5 minutes. Causality Note: Oxygen rapidly degrades the active Pd(0) catalyst generated in situ, leading to homocoupling or reaction stalling[2].
-
Reagent Addition: Under an inert atmosphere, add tributyl(1-ethoxyvinyl)stannane followed by the Pd(PPh₃)₂Cl₂ catalyst.
-
Reaction Execution: Heat the stirred mixture to 85°C for 16 hours. Causality Note: 85°C provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition while remaining too low to significantly activate the stronger C-Cl bond.
-
Self-Validating IPC (LC-MS): Analyze the reaction mixture. The product mass will reflect the loss of Br (-79/81 Da) and the addition of the ethoxyvinyl group (+71 Da). Crucially, the isotopic pattern will shift from a triplet (Br + Cl) to a doublet (Cl only) with an approximately 3:1 intensity ratio. This confirms absolute chemoselectivity for the C1 position.
-
Workup: Quench with aqueous KF solution to precipitate toxic tin byproducts as insoluble polymeric tributyltin fluoride. Filter through a pad of Celite, extract with ethyl acetate, and purify via flash chromatography.
Pathway Visualization
The following diagram maps the divergent synthetic logic enabled by the orthogonal reactivity of the starting material.
Fig 1: Orthogonal functionalization pathways of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.
References
- Title: Quinoxaline derivatives as anti-cancer drugs (WO2021260092A1)
- Title: Antimalarial Hexahydropyrimidine Analogues (WO2019186172A1)
Sources
Application of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene in agrochemical synthesis
Title: Application of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene in Agrochemical Synthesis: Orthogonal Reactivity and Protocol Design
Introduction
The strategic integration of fluorine into agrochemical active ingredients is a proven method to enhance metabolic stability, lipophilicity, and target binding affinity[1]. Among advanced fluorinated building blocks, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) stands out as a highly versatile, polyfunctional scaffold[2]. Featuring four distinct functional groups on adjacent carbons, this molecule offers an exceptional platform for orthogonal reactivity. By carefully sequencing Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, and nitro reduction, chemists can rapidly assemble complex crop protection agents—such as fluorinated diphenyl ethers, pyrazole insecticides, and triazole fungicides—without relying on inefficient protecting-group strategies[3].
Mechanistic Insights: The Logic of Orthogonal Reactivity
The synthetic power of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene lies in the distinct electronic and steric environments of its substituents. Understanding the causality behind its reactivity is critical for designing successful synthetic routes:
-
C4-Fluorine (SNAr Activation): The fluorine atom is highly activated toward SNAr due to the strong electron-withdrawing effect of the ortho-nitro group[4]. Fluorine acts as the optimal leaving group in these reactions because its high electronegativity stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step[5].
-
C1-Bromine (Cross-Coupling): Positioned meta to the nitro group, the C1-bromine is electronically deactivated toward SNAr but is highly susceptible to oxidative addition by low-valent palladium species. This enables selective Suzuki, Stille, or Sonogashira couplings[6].
-
C3-Nitro (Dual Functionality): The nitro group initially serves as the activating group for the C4 SNAr reaction. Subsequently, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for amide or heterocycle formation[5].
-
C2-Chlorine (Stereoelectronic Modulator): The C2-chlorine is generally inert under standard SNAr and mild Pd-catalyzed conditions. It acts as a structural anchor, locking the conformation of the final agrochemical to ensure optimal binding in the biological target's active site.
Quantitative Data: Orthogonal Reactivity Profile
The following table summarizes the chemoselectivity and typical reaction parameters for each functional site on the scaffold.
| Reactive Site | Functional Group | Primary Reaction Type | Typical Reagents / Catalysts | Typical Yields | Chemoselectivity Rationale |
| C4 | -F | Nucleophilic Aromatic Substitution (SNAr) | Phenoxides, Amines, K₂CO₃, DMF | 85–95% | Highly activated by the adjacent ortho-NO₂ group; F is the superior leaving group for SNAr. |
| C1 | -Br | Transition-Metal Cross-Coupling | PdCl₂(PPh₃)₂, Stannanes, Boronic Acids | 75–90% | The weak C-Br bond readily undergoes oxidative addition with Pd(0), leaving C-Cl intact. |
| C3 | -NO₂ | Chemoselective Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80–95% | Béchamp reduction selectively yields the aniline without causing hydrodehalogenation of C-Br/C-Cl. |
| C2 | -Cl | Late-Stage Functionalization | Buchwald-type Pd catalysts | 50–70% | Requires specialized, electron-rich ligands to force oxidative addition; otherwise remains inert. |
Visualization: Orthogonal Reactivity Map
Divergent orthogonal reactivity pathways of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols incorporate in-process controls (IPC) to create self-validating experimental systems.
Protocol 1: Regioselective SNAr at C4 (Synthesis of a Diphenyl Ether Precursor)
Objective: Displace the C4-fluorine with a substituted phenol to construct the core of a diphenyl ether herbicide[7]. Causality & Expert Insights: Phenoxides are ambident nucleophiles. By using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at 80°C, the reaction is driven toward O-alkylation (thermodynamic control) rather than C-alkylation. The ortho-nitro group exclusively directs the attack to the C4 position.
-
Preparation: Charge a dry 100 mL round-bottom flask with substituted phenol (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv) portion-wise.
-
Reaction: Elevate the temperature to 80°C and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass [M] disappears and the product mass[M - F + OAr] appears. ¹⁹F NMR of an aliquot will show the complete disappearance of the aryl fluoride signal[5].
-
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol 2: Palladium-Catalyzed Stille Coupling at C1
Objective: Functionalize the C1 position via cross-coupling while preserving the C2-Cl and C3-NO₂ groups[6]. Causality & Expert Insights: The C-Br bond is significantly weaker than the C-Cl bond, allowing for selective oxidative addition by Pd(0). Degassing the solvent is non-negotiable; oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II), halting the catalytic cycle[8].
-
Preparation: In a Schlenk flask, dissolve the SNAr product from Protocol 1 (1.0 equiv) in 1,4-dioxane (0.15 M).
-
Degassing: Sparge the solution with ultra-pure Argon for 15 minutes.
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)stannane (1.1 equiv) and PdCl₂(PPh₃)₂ (0.05 equiv) under a positive Argon stream[8].
-
Reaction: Heat the mixture to 85°C for 16 hours.
-
IPC: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material spot should be replaced by a new, lower-Rf spot.
-
Workup: Cool the mixture, add aqueous KF (to precipitate toxic tin byproducts as polymeric Bu₃SnF), and stir for 1 hour. Filter through a Celite pad, extract with CH₂Cl₂, and purify via flash chromatography.
Protocol 3: Chemoselective Nitro Reduction
Objective: Convert the C3-NO₂ group to an aniline (-NH₂) for subsequent functionalization. Causality & Expert Insights: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation at the C-Br and C-Cl positions. The Béchamp reduction (Fe/NH₄Cl) relies on single-electron transfer mechanisms that are highly specific to the nitro group, ensuring complete preservation of the halogenated scaffold[5].
-
Reaction: Suspend the nitroarene (1.0 equiv) in a 4:1 mixture of EtOH and H₂O (0.2 M). Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv).
-
Heating: Reflux the mixture (approx. 80°C) for 2–3 hours with vigorous stirring.
-
IPC: Monitor by IR spectroscopy. The strong N-O stretching bands at ~1530 and ~1350 cm⁻¹ will vanish, replaced by N-H stretching bands at ~3300–3400 cm⁻¹.
-
Workup: Filter the hot suspension through Celite to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate, dry, and evaporate to yield the pure aniline.
Visualization: Agrochemical Synthesis Workflow
Sequential workflow from the building block to a complex agrochemical active ingredient.
References
-
Title : 4-Fluoronitrobenzene International Distributor - Industrial Uses in Agrochemicals Source : Multichem Exports URL : [Link]
-
Title : Fluoronitrobenzene - Synthesis and Agrochemical Applications Source : Grokipedia URL : [Link]
-
Title : Flow microreactor synthesis in organo-fluorine chemistry Source : Beilstein Journal of Organic Chemistry URL :[Link]
- Title: WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs Source: Google Patents URL
-
Title : Antimalarial Hexahydropyrimidine Analogues (Reaction protocols) Source : Docket Alarm URL : [Link]
-
Title : Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source : Journal of the American Chemical Society URL :[Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | 1805575-94-3 [sigmaaldrich.com]
- 3. 4-Fluoronitrobenzene Exporter | 4-Fluoronitrobenzene Exporting Company | 4-Fluoronitrobenzene International Distributor [multichemexports.com]
- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. docketalarm.com [docketalarm.com]
Application Note: Palladium-Catalyzed Cross-Coupling of Polyhalogenated Nitroarenes
Focus Substrate: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3)
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs), such as antimalarial hexahydropyrimidines and anti-cancer quinoxaline derivatives, frequently relies on highly functionalized polyhalogenated building blocks[1][2]. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a premier example of such a scaffold. As a Senior Application Scientist, the primary challenge when working with this molecule is managing its orthogonal reactivity . This application note provides a comprehensive, self-validating guide to selectively functionalizing the C1-Br bond via Palladium-catalyzed cross-coupling while preserving the highly sensitive C4-F bond.
Mechanistic Insights: Navigating the Chemoselectivity Maze
When designing a synthetic route for 1-bromo-2-chloro-4-fluoro-3-nitrobenzene[3], one must account for the distinct electronic environments of its substituents:
-
Oxidative Addition (C1-Br): The C–Br bond possesses the lowest bond dissociation energy among the halogens present. Palladium(0) will preferentially undergo oxidative addition at this site. The strongly electron-withdrawing C3-nitro group lowers the LUMO of the arene, significantly accelerating this oxidative addition.
-
Nucleophilic Aromatic Substitution (C4-F): The C4-fluoro group is positioned ortho to the nitro group. Because fluorine is highly electronegative, it stabilizes the intermediate Meisenheimer complex, making the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides[1].
The Causality of Experimental Choices: If a standard Suzuki-Miyaura coupling is attempted using a strong, nucleophilic amine base (e.g., DIPEA or Triethylamine) at elevated temperatures, the base will attack the C4-F bond, leading to massive SNAr side-product formation[1]. To achieve pure C1-Br cross-coupling, one must either use base-free Stille coupling conditions [2] or employ strictly non-nucleophilic inorganic bases for Suzuki couplings.
Orthogonal reactivity pathways of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.
Quantitative Data & Optimization
The following table summarizes the optimization landscape for functionalizing the C1 position while avoiding C4-F degradation.
Table 1: Optimization of C1-Br Cross-Coupling Conditions
| Coupling Type | Coupling Partner | Catalyst | Base / Additive | Temp (°C) | Chemoselectivity | Yield (%) |
| Stille | Tributyl(1-ethoxyvinyl)stannane | PdCl2(PPh3)2 | None | 85 | Pure C1-Coupled | >85% |
| Suzuki | Arylboronic acid | Pd(dppf)Cl2 | K3PO4 (aq) | 90 | Pure C1-Coupled | 78% |
| Suzuki | Arylboronic acid | Pd(PPh3)4 | DIPEA (6 eq) | 105 | C4-SNAr Side Product | <30% |
Application 1: Base-Free Stille Cross-Coupling (The Preferred Route)
To introduce an acetyl precursor (via an enol ether) at the C1 position without displacing the C4-F atom, a base-free Stille coupling is the industry standard[2].
Step-by-step experimental workflow for the Stille cross-coupling protocol.
Self-Validating Experimental Protocol: Stille Coupling
Objective: Synthesis of 1-(2-chloro-4-fluoro-3-nitrophenyl)ethan-1-one precursor.
-
Preparation & Degassing: To an oven-dried, argon-purged Schlenk flask, add 160 mL of anhydrous 1,4-dioxane. Degas the solvent by sparging with ultra-pure argon for 5–10 minutes.
-
Expert Insight: Oxygen is the enemy of the active Pd(0) intermediate. Inadequate degassing leads to phosphine ligand oxidation, catalyst death, and unreacted starting material.
-
-
Substrate Addition: Add 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (16.0 g, 62.99 mmol) to the degassed solvent[2]. Stir until fully dissolved.
-
Catalyst & Coupling Partner: Quickly add Bis(triphenylphosphine)palladium(II) dichloride[PdCl2(PPh3)2] (3.53 g, 5.03 mmol, ~8 mol%) and tributyl(1-ethoxyvinyl)stannane (23.59 mL, 69.29 mmol, 1.1 eq) under a positive stream of argon[2]. Seal the flask.
-
Thermal Activation: Heat the reaction mixture to 85 °C using a pre-heated oil bath. Stir vigorously for 16 hours[2].
-
Validation Check: The reaction will transition to a dark brown/black solution as the active Pd(0) species is generated and turns over.
-
-
Reaction Quench & Workup: Cool the mixture to room temperature. Add a 1M aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30–60 minutes.
-
Expert Insight: KF converts the highly toxic, lipophilic tributyltin halides into insoluble polymeric tributyltin fluoride (Bu3SnF). This precipitates out and is easily filtered through Celite, preventing tin contamination in your final API.
-
-
Extraction & Purification: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash column chromatography.
Application 2: Suzuki-Miyaura Cross-Coupling (General Guidelines)
If organotin reagents must be avoided due to toxicity concerns, Suzuki-Miyaura coupling can be utilized, provided the base is strictly controlled.
Self-Validating Experimental Protocol: Suzuki Coupling
Objective: Arylation of the C1 position.
-
Reagent Setup: In a degassed mixture of 1,4-Dioxane and Water (4:1 v/v), dissolve 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 eq) and the desired Arylboronic acid (1.2 eq).
-
Base Selection (Critical Step): Add Potassium Phosphate tribasic (K3PO4) or Cesium Carbonate (Cs2CO3) (2.5 eq).
-
Expert Insight: Do not use aliphatic amines (e.g., Et3N, DIPEA) or strong alkoxides (e.g., NaOtBu). These will trigger SNAr at the C4-F position, ruining the chemoselectivity[1].
-
-
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). The bidentate dppf ligand is highly effective for sterically hindered ortho-substituted aryl bromides.
-
Execution: Heat to 90 °C for 12 hours under argon. Cool, dilute with water, extract with Ethyl Acetate, and purify via chromatography.
References
- Ideaya Biosciences, Inc. (2021). Quinoxaline derivatives as anti-cancer drugs (Patent No. WO2021260092A1). World Intellectual Property Organization.
- UCB Biopharma SRL. (2019). Antimalarial hexahydropyrimidine analogues (Patent No. WO2019192992A1 / Docket Alarm). World Intellectual Property Organization.
- BLD Pharm. (n.d.). 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) Product Specifications.
Sources
Synthesis of novel heterocycles using 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Application Note: Divergent Synthesis of Novel Heterocycles Using 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Compound: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) Primary Applications: Synthesis of antimalarial hexahydropyrimidine analogues[1] and quinoxaline-based anti-cancer agents[2].
Executive Summary & Strategic Rationale
In modern drug discovery, the rapid generation of complex, functionalized heterocycles (such as indoles, quinoxalines, and benzimidazoles) relies heavily on the use of multivalent building blocks. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a highly versatile, tetra-substituted arene that offers three distinct, orthogonal handles for functionalization.
By strategically exploiting the differing electronic and steric environments of the C1 (bromo), C3 (nitro), and C4 (fluoro) positions, chemists can execute a sequence of regioselective reactions without the need for cumbersome protecting group strategies. This application note details the mechanistic causality behind these orthogonal reactivities and provides self-validating, field-proven protocols for their execution.
Mechanistic Causality & Regioselectivity
The power of this building block lies in the predictable hierarchy of its reactive sites:
-
C4-Fluoro (Nucleophilic Aromatic Substitution - SNAr): Fluorine is the optimal leaving group for SNAr due to its high electronegativity, which drastically increases the electrophilicity of the C4 carbon. The adjacent C3-nitro group provides powerful inductive and resonance stabilization of the resulting anionic Meisenheimer complex[2].
-
C1-Bromo (Transition-Metal Cross-Coupling): The C–Br bond is significantly weaker than the C–Cl and C–F bonds. In the presence of Palladium(0) catalysts, oxidative addition occurs exclusively at the C1 position. The adjacent C2-chloro group provides steric shielding, which prevents unwanted homocoupling and dictates the required bite-angle of the phosphine ligands[3].
-
C3-Nitro (Reductive Cyclization Handle): Initially serving as an electron-withdrawing activator for the C4-fluoro group, the nitro group can be subsequently reduced to an aniline. This newly formed primary amine acts as an internal nucleophile, attacking adjacent functional groups (introduced via C1 or C4) to trigger spontaneous intramolecular cyclization[4].
-
C2-Chloro (Late-Stage Handle): The C2-chloro group remains inert during both SNAr and standard Pd-catalyzed bromo-couplings, reserving it as a valuable handle for late-stage Buchwald-Hartwig aminations or Suzuki couplings.
Orthogonal Synthesis Workflow
Divergent synthetic pathways for heterocycle formation utilizing orthogonal reactive sites.
Validated Experimental Protocols
Protocol A: Regioselective SNAr at C4 (Fluoro)
This protocol details the C–N bond formation at the C4 position, a critical first step in synthesizing quinoxaline-based anti-cancer derivatives[2].
-
Rationale for Conditions: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile. 1,4-Dioxane provides excellent solubility for both the polar hydrochloride salts and the lipophilic arene, while allowing for a high reflux temperature (105°C) to drive the reaction to completion.
-
Procedure:
-
Charge a dry, round-bottom flask with the amine nucleophile (e.g., methyl 2-aminobutanoate hydrochloride, 1.5 equiv., 11.79 mmol) and 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv., 7.86 mmol)[2].
-
Suspend the mixture in anhydrous 1,4-dioxane (30 mL).
-
Add DIPEA (6.0 equiv., 47.16 mmol) dropwise at room temperature. The large excess ensures complete neutralization of the amine hydrochloride salt and maintains basicity.
-
Equip the flask with a reflux condenser and stir the mixture at 105°C for 24 hours[2].
-
Validation & Workup: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0 to 50% ethyl acetate in hexanes) to isolate the C4-substituted aniline derivative.
-
Protocol B: Palladium-Catalyzed Stille Coupling at C1 (Bromo)
This protocol introduces carbon-based fragments at the C1 position, utilized heavily in the synthesis of antimalarial hexahydropyrimidine analogues[1][3].
-
Rationale for Conditions: Degassing the solvent is absolutely critical; residual oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes and promotes oxidative homocoupling of the stannane. Bis(triphenylphosphine)palladium(II) dichloride is chosen as a robust, air-stable precatalyst that reduces in situ to the active Pd(0) species.
-
Procedure:
-
To a stirred solution of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv., 62.99 mmol) in 1,4-dioxane (160 mL), sparge with dry Nitrogen or Argon for a minimum of 5 minutes[3].
-
Add the organostannane (e.g., tributyl(1-ethoxy-vinyl)stannane, 1.1 equiv., 69.29 mmol) and the precatalyst bis(triphenylphosphine)palladium(II) dichloride (0.08 equiv., 5.03 mmol)[3].
-
Heat the reaction mixture at 85°C for 16 hours under a strict inert atmosphere[3].
-
Validation & Workup: Quench the reaction with an aqueous potassium fluoride (KF) solution (1M) and stir vigorously for 1 hour. This step is mandatory to convert toxic, lipophilic tributyltin byproducts into insoluble polymeric tributyltin fluoride, which is easily removed via Celite filtration. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and purify via chromatography.
-
Protocol C: Reductive Cyclization (Heterocycle Formation)
Following functionalization at C1 or C4, the C3-nitro group is reduced to trigger cyclization.
-
Procedure:
-
Dissolve the functionalized nitroarene intermediate in a 4:1 mixture of Ethanol and Water.
-
Add Iron powder (5.0 equiv.) and Ammonium Chloride (NH₄Cl, 2.0 equiv.). Note: NH₄Cl acts as a mild proton source that prevents the reaction medium from becoming overly basic, which can lead to unwanted side reactions.
-
Heat the mixture to 80°C for 2-4 hours. The reduction of the nitro group to an amine is typically followed by spontaneous intramolecular condensation with the adjacent ester or ketone moiety.
-
Filter the hot mixture through Celite to remove iron sludge, concentrate, and recrystallize to yield the final heterocycle (e.g., quinoxaline or indole core).
-
Quantitative Reaction Parameters
The following table summarizes the orthogonal reactivity profile and expected yields based on validated literature parameters.
| Reaction Type | Reactive Site | Primary Reagents / Catalyst | Optimal Temp (°C) | Typical Yield (%) | Mechanistic Role |
| SNAr | C4 (Fluoro) | Aliphatic/Aromatic Amines, DIPEA | 100 - 110 | 75 - 92% | C–N Bond Formation |
| Stille Coupling | C1 (Bromo) | Organostannanes, Pd(PPh₃)₂Cl₂ | 80 - 90 | 65 - 85% | C–C Bond Formation |
| Suzuki Coupling | C1 (Bromo) | Boronic Acids, Pd(dppf)Cl₂, K₂CO₃ | 90 - 100 | 70 - 90% | C–C Bond Formation |
| Nitro Reduction | C3 (Nitro) | Fe / NH₄Cl or Pd/C, H₂ (1 atm) | 25 - 80 | > 90% | Generates Internal Nucleophile |
| Late-Stage Amination | C2 (Chloro) | Amines, Pd₂(dba)₃, XPhos, t-BuONa | 100 - 120 | 50 - 75% | Final Diversification |
References
- Title: Quinoxaline derivatives as anti-cancer drugs (WO2021260092A1)
- Title: Antimalarial hexahydropyrimidine analogues (WO2019192992A1)
- Title: Antimalarial Hexahydropyrimidine Analogues (WO2021032687A1)
Sources
- 1. Novel Hexahydropyrimidine Compounds for Treating Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
- 3. WO2019192992A1 - Antimalarial hexahydropyrimidine analogues - Google Patents [patents.google.com]
- 4. WO2023152042A1 - Antimalarial hexahydropyrimidine analogues - Google Patents [patents.google.com]
Regioselectivity in reactions of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Introduction & Scope
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS 1805575-94-3) is a highly functionalized, tetrasubstituted arene that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and advanced agrochemicals[1],[2]. The presence of three distinct halogens (Br, Cl, F) and a strongly electron-withdrawing nitro group presents a unique opportunity for orthogonal, step-wise functionalization. However, successfully utilizing this scaffold requires precise control over the regioselectivity of Nucleophilic Aromatic Substitution (SNAr). This application note provides the mechanistic rationale and validated protocols for the regioselective displacement of the fluorine atom at the C4 position.
Mechanistic Rationale: The Causality of Regioselectivity
In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[3],[4]. The reactivity of the leaving group is governed not by its bond dissociation energy (as seen in aliphatic SN2 reactions), but by its electronegativity.
-
Electronic Factors: Fluorine is the most electronegative halogen. It strongly polarizes the C-F bond, rendering the C4 carbon highly electrophilic. More importantly, the highly electronegative fluorine atom stabilizes the transition state leading to the anionic Meisenheimer complex[4]. Consequently, the relative rate of leaving group displacement in SNAr is F ≫ Cl > Br > I.
-
Regioselectivity: In 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, both the chlorine at C2 and the fluorine at C4 are ortho to the activating nitro group at C3. Because fluorine is a vastly superior leaving group in SNAr, nucleophiles (such as amines, alkoxides, and thiolates) will preferentially attack C4[3].
-
Steric Factors: The C2 position is sterically hindered, situated between a bulky bromine atom (C1) and the nitro group (C3). The C4 position is comparatively less hindered, flanked by the nitro group and a hydrogen atom (C5). This steric bias synergizes with the electronic factors to drive exceptional regioselectivity (>99:1) for C4 substitution over C2.
Quantitative Data Presentation
Table 1: Relative Leaving Group Ability in SNAr (Activated by -NO2)
| Halogen | Electronegativity (Pauling) | Relative SNAr Reaction Rate (Approx.) |
|---|---|---|
| Fluorine (-F) | 3.98 | 3300 |
| Chlorine (-Cl) | 3.16 | 1.0 (Reference) |
| Bromine (-Br) | 2.96 | 0.8 |
| Iodine (-I) | 2.66 | 0.2 |
Table 2: Predicted Regioselectivity for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
| Position | Substituent | Relationship to -NO2 | Steric Hindrance | Predicted Substitution Preference |
|---|---|---|---|---|
| C4 | -F | Ortho | Low | Primary (1st) |
| C2 | -Cl | Ortho | High | Secondary (Requires harsh conditions) |
| C1 | -Br | Meta | Moderate | Unreactive via SNAr |
Experimental Protocols
Protocol: Regioselective Amination at C4 This protocol describes the self-validating synthesis of 4-(amine-substituted)-1-bromo-2-chloro-3-nitrobenzene. By maintaining a low temperature (0 °C to RT), the reaction kinetically traps the C4 substitution product, preventing over-substitution at C2. For highly nucleophilic aliphatic amines (e.g., morpholine), the reaction proceeds readily at these temperatures; less nucleophilic anilines may require heating to 80–105 °C[2].
Materials:
-
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv)
-
Nucleophile: Primary or secondary aliphatic amine (e.g., Morpholine) (1.05 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv) in anhydrous THF (0.2 M concentration) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Low temperatures prevent the nucleophile from overcoming the higher activation energy required to displace the sterically hindered chlorine at C2, ensuring >99:1 regioselectivity.
-
-
Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.
-
Nucleophile Introduction: Add the amine (1.05 equiv) dropwise over 10 minutes.
-
Causality: Slow addition prevents localized high concentrations of the nucleophile, further suppressing bis-substitution.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to room temperature. Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~254) and the appearance of the target product mass (Starting Mass - 19 [F] + Amine Mass) confirms successful and exclusive C4 displacement.
-
Workup & Purification: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure C4-substituted product.
Visualizations
Figure 1: Addition-elimination SNAr mechanism showing preferential nucleophilic attack at C4.
Figure 2: Step-by-step experimental workflow for the regioselective amination at C4.
References
-
Title: 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts Source: LibreTexts URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
- Title: WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs Source: Google Patents URL
Sources
- 1. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | 1805575-94-3 [sigmaaldrich.com]
- 2. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Troubleshooting for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Welcome to the Technical Support Center for the synthesis of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3). This highly substituted haloarene is a critical building block in the development of PARP inhibitors for oncology [1] and hexahydropyrimidine analogues for antimalarial therapeutics [2].
Synthesizing this specific isomer via the direct nitration of 1-bromo-2-chloro-4-fluorobenzene presents a significant regioselectivity challenge. Due to the heavily deactivated nature of the starting material and the complex steric environment of the aromatic ring, achieving a high yield of the C3-nitrated target requires precise kinetic and thermodynamic control. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to help you maximize your yield.
Mechanistic Pathway & Regioselectivity
Understanding the electronic and steric forces at play is essential for optimizing this reaction. In the starting material, the fluorine atom is the strongest activating group via resonance (+M effect), directing the incoming nitronium ion (
Electrophilic aromatic substitution pathways showing C3 vs. C5 nitration competition.
Troubleshooting FAQs
Q: Why is the yield of the 3-nitro isomer inherently low under standard nitration conditions?
A: In electrophilic aromatic substitution, regioselectivity is governed by a competition between electronic directing effects and steric hindrance. The C3 position is sterically severely hindered as it is flanked by both the bulky chlorine and the fluorine atoms. Conversely, the C5 position is flanked only by fluorine and a small hydrogen atom. Consequently, the activation energy (
Q: How can I manipulate the reaction to favor the C3-nitrated target?
A: Aromatic nitration is generally an irreversible process, meaning the product distribution is kinetically controlled. To increase the proportion of the sterically hindered C3-nitro isomer, you must force the reaction into a less selective kinetic regime. This is achieved by raising the reaction temperature (e.g., from 0°C to 40°C) after the initial substrate addition. According to the Hammond Postulate, higher thermal energy allows the system to overcome the higher
Q: My reaction mixture turns dark brown/black, and my overall mass recovery is low. What is happening?
A: You are observing oxidative degradation. Halobenzenes are deactivated rings, requiring forcing conditions (strong mixed acids) for nitration. However, if the concentration of nitric acid exceeds 1.2 equivalents, or if the temperature spikes above 55°C, the highly oxidizing environment will cleave the aromatic ring, forming water-soluble polymeric tars and nitrogen oxide (
Q: What is the most effective method for separating the 3-nitro and 5-nitro isomers? A: Due to their identical mass and similar boiling points, distillation is ineffective. However, the asymmetric crowding in the 3-nitro isomer creates a distinct dipole moment compared to the more symmetric 5-nitro isomer. This allows for baseline separation via silica gel column chromatography. Using a highly non-polar gradient (0% to 5% Ethyl Acetate in Hexanes) will elute the less polar 5-nitro isomer first, followed cleanly by the target 3-nitro isomer.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting isomer distribution. Notice how higher temperatures and specialized reagents shift the ratio in favor of the target C3 isomer.
| Reaction Condition | Temperature Profile | Overall Conversion | C3-Nitro (Target) : C5-Nitro Ratio |
| Standard Mixed Acid ( | Maintained at 0°C to 5°C | >90% | 12 : 88 |
| Heated Mixed Acid (Optimized) | 0°C addition, heated to 40°C | >95% | 28 : 72 |
| 25°C (Isothermal) | 85% | 35 : 65 | |
| Excess | 60°C | <40% (Degradation) | N/A (Tar formation) |
Optimized Experimental Protocol
This methodology utilizes a self-validating workflow. Do not proceed to the next step unless the validation criteria of the current step are met.
Optimized experimental workflow for the synthesis and isolation of the C3-nitro target.
Step-by-Step Methodology
Step 1: Acid Mixture Preparation (Electrophile Generation)
-
Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, add 20.0 mL of concentrated Sulfuric Acid (
, 98%). Cool to 0°C using an ice-salt bath. Slowly add 1.1 equivalents of fuming Nitric Acid ( , 90%) dropwise over 15 minutes. -
Validation Check: The internal temperature must not exceed 5°C during addition. The generation of faint white fumes indicates successful nitronium ion formation.
Step 2: Substrate Addition (Kinetic Control)
-
Action: Dissolve 10.0 g (47.7 mmol) of 1-bromo-2-chloro-4-fluorobenzene in 5.0 mL of concentrated
. Add this solution dropwise to the stirring acid mixture over 30 minutes via an addition funnel. -
Validation Check: The solution should transition to a pale yellow color. If the solution flashes brown or red, your addition rate is too fast, causing localized exotherms and premature oxidation.
Step 3: Thermal Shift (Selectivity Modulation)
-
Action: Remove the ice bath. Attach a reflux condenser and slowly warm the reaction to 40°C using a temperature-controlled oil bath. Stir vigorously for 4 hours.
-
Validation Check: Pull an aliquot for TLC (100% Hexanes). The starting material (
~0.8) should be completely consumed, replaced by two distinct UV-active product spots ( ~0.5 and ~0.4).
Step 4: Quench and Extraction
-
Action: Carefully pour the reaction mixture over 150 g of crushed ice to quench the strong acids. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with saturated aqueous
cautiously until evolution ceases. -
Validation Check: The aqueous layer must test neutral (pH ~7) on indicator paper. Any residual acid left during concentration will degrade the product.
Step 5: Purification and Isolation
-
Action: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield a crude orange oil. Purify via silica gel chromatography using a gradient of 0-5% EtOAc in Hexanes. -
Validation Check: The 5-nitro isomer elutes first as a pale yellow solid. The target 1-bromo-2-chloro-4-fluoro-3-nitrobenzene elutes second. Confirm identity via
; the fluorine signal in the 3-nitro isomer will show distinct coupling to the adjacent C5 proton, whereas the 5-nitro isomer will show coupling to the C3 proton.
References
- Title: Quinoxaline derivatives as anti-cancer drugs (WO2021260092A1)
- Title: Antimalarial Hexahydropyrimidine Analogues (WO2019186173A1)
-
Title: Basic Organic Chemistry: Electrophilic Aromatic Substitution Source: Weebly Academic Resources URL: [Link]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Welcome to the Technical Support Center. As a researcher or drug development professional, working with polyhalogenated nitrobenzenes like 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene presents a unique set of chemoselectivity challenges. This guide is designed to provide authoritative, field-proven solutions to the most common side reactions encountered during the Suzuki-Miyaura cross-coupling of this specific substrate.
Compound Profiling & Mechanistic Causality
To troubleshoot effectively, we must first understand the electronic topology of the substrate. When you place this molecule into standard Suzuki conditions, you are initiating a kinetic race between the desired Palladium-catalyzed cross-coupling and undesired background reactions.
-
C1 (Bromo) : The primary site for Palladium oxidative addition due to the weaker C–Br bond energy relative to C–Cl and C–F [1].
-
C2 (Chloro) : Sterically hindered but electronically activated by the adjacent nitro group. Susceptible to over-coupling if highly active catalysts are used.
-
C3 (Nitro) : A powerful electron-withdrawing group (EWG) that drastically lowers the LUMO of the aromatic ring, activating the ortho and para positions for nucleophilic attack [3].
-
C4 (Fluoro) : Highly electronegative. The C–F bond is strongly polarized, and its position ortho to the nitro group makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) [4].
Reaction Pathway & Side Reaction Map
The following diagram illustrates the logical relationships between reaction conditions and their corresponding chemical pathways.
Reaction pathways of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene under Suzuki conditions.
Quantitative Data: Impact of Conditions on Selectivity
The table below summarizes how different experimental parameters dictate the major reaction outcome.
| Base | Solvent System | Catalyst System | Temp (°C) | Primary Reaction Outcome |
| NaOH (aq) | THF / H₂O | Pd(PPh₃)₄ | 80 | SNAr at C4 (Phenol byproduct) |
| K₂CO₃ | MeOH / Toluene | Pd(dppf)Cl₂ | 90 | SNAr at C4 (Methoxy byproduct) + Dehalogenation |
| K₃PO₄ | Toluene / H₂O | Pd₂(dba)₃ / SPhos | 100 | Bis-coupling (C1 and C2 positions) |
| KF (anhydrous) | 1,4-Dioxane | Pd(PPh₃)₄ | 65 | Selective C1 Suzuki Coupling (Desired) |
Troubleshooting Guide & FAQs
Q: My LC-MS shows a major byproduct with a mass corresponding to the loss of fluorine and addition of a hydroxyl or methoxy group. What is happening? A (Issue 1 - SNAr at the Fluoro Position): You are observing Nucleophilic Aromatic Substitution (SNAr). The nitro group at C3 strongly withdraws electron density, stabilizing the Meisenheimer intermediate formed during nucleophilic attack at the ortho-fluoro position (C4) [3]. If you are using aqueous bases (like NaOH or Na₂CO₃) or alcoholic solvents (like MeOH or EtOH), the hydroxide or alkoxide ions act as strong nucleophiles, displacing the fluorine atom [4]. Solution: Eliminate nucleophiles from your reaction. Switch to a non-nucleophilic, anhydrous base such as Potassium Fluoride (KF) or Cesium Carbonate (Cs₂CO₃). Replace protic solvents with anhydrous 1,4-Dioxane or Toluene.
Q: I am seeing a significant amount of a byproduct where the bromine is replaced by a hydrogen atom. How do I prevent this? A (Issue 2 - Protodehalogenation): This is protodehalogenation. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species [2]. This typically occurs when transmetalation is slow, allowing the Pd(II)-aryl intermediate to undergo beta-hydride elimination with alcoholic solvents or react with trace water. Solution: First, ensure your boronic acid is highly pure and reactive to accelerate the transmetalation step. Second, strictly avoid alcoholic solvents. If the problem persists in anhydrous aprotic solvents, verify the rigorous degassing of your solvents, as oxygen can degrade the phosphine ligands, leading to unpredictable Pd-hydride formations [2].
Q: My reaction yields a mixture of mono-coupled and bis-coupled products. How can I restrict coupling strictly to the C1-Bromo position? A (Issue 3 - Over-coupling at the C-Chloro Position): While the C–Br bond undergoes oxidative addition much faster than the C–Cl bond [1], the C2-chloro position in this molecule is activated by the adjacent nitro group. If you use highly electron-rich, sterically demanding ligands (e.g., SPhos, XPhos, or NHC ligands) combined with high temperatures (>80 °C), the catalyst becomes active enough to insert into the C–Cl bond after the C–Br bond has reacted. Solution: Exploit kinetic control. Downgrade your catalyst to a less reactive system such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. Lower the reaction temperature to 60–65 °C, and strictly limit your boronic acid stoichiometry to 1.00 – 1.05 equivalents.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, follow this optimized, step-by-step methodology designed specifically to suppress SNAr, dehalogenation, and over-coupling for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.
Step-by-step experimental workflow for selective Suzuki coupling.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and anhydrous Potassium Fluoride (KF, 2.5 equiv). Causality: KF is a mild, non-nucleophilic base that activates the boronic acid without triggering SNAr at the C-F bond.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%). Causality: This catalyst provides sufficient reactivity for C-Br insertion but is generally too mild to insert into the C-Cl bond at lower temperatures, preventing bis-coupling.
-
Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane (0.1 M relative to the aryl bromide). Degas the suspension using three rigorous freeze-pump-thaw cycles. Causality: Anhydrous aprotic solvent prevents both SNAr and protodehalogenation. Degassing prevents catalyst oxidation.
-
Reaction Execution: Backfill with argon and heat the mixture to 65 °C with vigorous stirring. Monitor the reaction via LC-MS or TLC every 2 hours. Causality: Maintaining the temperature at 65 °C ensures kinetic differentiation between the C-Br and C-Cl bonds.
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium and inorganic salts.
-
Purification: Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
References
Technical Support Center: Overcoming Low Reactivity of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Welcome to the technical support center for 1-bromo-2-chloro-4-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sometimes challenging building block in their synthetic routes. Here, we address common issues related to its low reactivity in nucleophilic aromatic substitution (SNAr) reactions and provide in-depth troubleshooting strategies and frequently asked questions to help you optimize your experiments for success.
Understanding the Reactivity of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity in SNAr reactions is governed by the interplay of its substituents. The strong electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack.[2][3][4][5][6] However, the relative positions of the halogens and the nitro group present a unique reactivity profile that can be challenging to predict and control.
The Decisive Role of the Nitro Group
The nitro group is a powerful activating group in SNAr reactions because it can stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance, but only when it is positioned ortho or para to the leaving group.[2][4][5][7][8][9][10] In 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, the nitro group is ortho to the chlorine and bromine atoms and meta to the fluorine atom. This positioning significantly influences which halogen is most likely to be displaced.
Halogen Leaving Group Ability in SNAr
Contrary to what is observed in aliphatic SN2 reactions, the leaving group ability of halogens in SNAr reactions is often inverted, with the general trend being F > Cl ≈ Br > I.[11][12][13] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to.[14]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 1-bromo-2-chloro-4-fluoro-3-nitrobenzene.
Q1: Why am I observing low or no conversion in my reaction?
A1: Low conversion can be due to several factors:
-
Insufficient Activation: While the nitro group is present, its activating effect is directed primarily towards the ortho and para positions. The fluorine at the 4-position is meta to the nitro group and thus receives no resonance stabilization for the Meisenheimer complex, making it the least likely leaving group despite fluorine typically being a good leaving group in SNAr.[7][15]
-
Steric Hindrance: The bromine and chlorine atoms are ortho to the bulky nitro group, which can sterically hinder the approach of the nucleophile.[16][17][18]
-
Inappropriate Reaction Conditions: SNAr reactions often require elevated temperatures and the use of a suitable solvent to proceed at a reasonable rate.[19]
Q2: Which halogen is the most likely to be substituted?
A2: Based on electronic effects, the chlorine at the 2-position and the bromine at the 1-position are the most likely candidates for substitution as they are both ortho to the activating nitro group.[4][5] Between chlorine and bromine, their leaving group abilities in SNAr are comparable.[12][13] The fluorine at the 4-position is the least likely to be substituted due to its meta relationship with the nitro group.[7][15]
Q3: How can I improve the yield of my desired product?
A3: To improve your yield, consider the following:
-
Optimize Reaction Temperature: Many SNAr reactions require heating.[19] Gradually increasing the temperature can significantly improve the reaction rate. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and increase yields.[19]
-
Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally the best choices for SNAr reactions as they can accelerate the reaction rate.[19]
-
Choice of Base: If your nucleophile requires deprotonation, use a strong, non-nucleophilic base to ensure complete formation of the active nucleophile.
-
Increase Nucleophile Concentration: Using a slight excess of the nucleophile can help drive the reaction to completion.
Q4: I am observing multiple products. How can I improve selectivity?
A4: The formation of multiple products suggests that substitution is occurring at more than one halogen position. To improve selectivity:
-
Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can sometimes favor the thermodynamically more stable product.
-
Vary the Nucleophile: The nature of the nucleophile can influence the regioselectivity of the reaction. Experimenting with different nucleophiles may lead to improved selectivity.
-
Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block more reactive sites and direct the reaction to the desired position.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the use of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene.
Problem: Low to No Product Formation
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Recommended Action | Scientific Rationale |
| Weak Nucleophile | Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). | A more potent nucleophile will more readily attack the electron-deficient aromatic ring, increasing the rate of the initial, rate-determining step.[8] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Consider using microwave irradiation for rapid optimization. | SNAr reactions often have a significant activation energy barrier. Higher temperatures provide the necessary energy to overcome this barrier.[19] |
| Poor Solvent Choice | Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. | These solvents are effective at solvating the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic, thus accelerating the reaction.[19] |
| Starting Material Degradation | Check the purity of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene by NMR or LC-MS. Purify if necessary. | Impurities can inhibit the reaction or lead to unwanted side products. |
Problem: Formation of Multiple Products (Low Selectivity)
Caption: Troubleshooting workflow for poor selectivity.
| Potential Cause | Recommended Action | Scientific Rationale |
| High Reaction Temperature | Decrease the reaction temperature and monitor the reaction over a longer period. | At lower temperatures, the reaction is more likely to be under kinetic control, potentially favoring the formation of one product over others. |
| Competitive Reaction Sites | Analyze the product mixture to identify the sites of substitution. This can provide insight into the relative reactivity of the different halogens with the specific nucleophile used. | The chlorine and bromine are both activated by the ortho nitro group. Understanding the product distribution is key to devising a strategy for improved selectivity. |
| Nucleophile-Dependent Selectivity | Experiment with a bulkier or less reactive nucleophile. | A bulkier nucleophile may exhibit greater selectivity for the less sterically hindered position. A less reactive nucleophile may be more sensitive to the electronic differences between the potential reaction sites. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol is a starting point and may require optimization for your specific nucleophile and desired product.
Materials:
-
1-bromo-2-chloro-4-fluoro-3-nitrobenzene
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (if required, e.g., K₂CO₃, NaH, or a non-nucleophilic organic base)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Reaction vessel equipped with a magnetic stirrer and a reflux condenser (if heating)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 eq) and the anhydrous solvent.
-
If the nucleophile is an alcohol or thiol, add a base (e.g., NaH, 1.1 eq) and stir for 30 minutes at room temperature to form the corresponding alkoxide or thiolate.
-
Add the nucleophile (1.1-1.5 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Caption: General experimental workflow for SNAr.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Emokpae, T. A., Uwakwe, P. U., & Hirst, J. (1993). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 125-132. [Link]
-
Karsh, P. E., & Streitwieser, A. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9579-9591. [Link]
-
Karsh, P. E., & Streitwieser, A. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Oreate AI Blog. (2026, January 15). Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Shining light on nitro group: distinct reactivity and selectivity. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]
-
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene Workflows
Welcome to the Technical Support Center for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3). This highly functionalized, tetrasubstituted arene is a privileged building block in drug discovery and materials science. However, its multiple reactive sites (C1-Br, C2-Cl, C4-F) present significant chemoselectivity and regioselectivity challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve precise functionalization without over-reaction or off-target coupling.
Chemoselective Divergence Workflow
Fig 1. Chemoselective divergence of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene functionalization.
Frequently Asked Questions (FAQs)
Q1: How do I achieve regioselective cross-coupling at the bromine position without activating the chlorine or fluorine? A1: Site-selectivity in polyhalogenated arenes is primarily governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. Because the oxidative addition of Palladium(0) is the rate-determining step in cross-coupling, the BDE trend (I < Br < Cl ≪ F) dictates that the C1-Br bond is the most reactive electrophilic site [2]. Causality & Troubleshooting: To maintain strict chemoselectivity (>99:1 for C-Br over C-Cl), you must use mild, less electron-rich catalysts like PdCl₂(PPh₃)₂ at moderate temperatures (80–85 °C). Employing highly electron-rich phosphine ligands (e.g., SPhos, XPhos) or pushing temperatures above 100 °C provides the Pd center with enough electron density and thermal energy to overcome the higher activation barrier of the C2-Cl bond, leading to unwanted bis-coupling or regioisomeric mixtures.
Q2: What makes the C4-Fluorine optimal for Nucleophilic Aromatic Substitution (SNAr), and how do I prevent C2-Chlorine substitution? A2: The SNAr reaction proceeds via a bimolecular addition-elimination pathway where the formation of the intermediate Meisenheimer complex is rate-determining [1]. The nitro group at C3 strongly withdraws electron density via resonance, activating both the ortho (C4-F) and para (C1-Br) positions. Causality & Troubleshooting: Fluorine is an exceptional leaving group in SNAr—not because of bond weakness, but because its extreme electronegativity stabilizes the transition state during the initial nucleophilic attack. To prevent attack at the C2-Cl position, run the reaction at lower temperatures (0 °C to 25 °C) in polar aprotic solvents (DMF or DMSO). The C4-F position will react orders of magnitude faster than C2-Cl under these kinetic conditions.
Q3: I am observing significant hydrodehalogenation during my Suzuki/Stille couplings. How do I prevent this?
A3: Hydrodehalogenation (replacement of Br or Cl with H) occurs via
Mechanistic Pathways
Fig 2. Mechanistic divergence: Pd-catalyzed cycle at C1 vs SNAr pathway at C4.
Step-by-Step Experimental Methodologies
Protocol A: Regioselective Stille Coupling (C1-Bromine Functionalization)
This self-validating protocol ensures selective coupling at the C1 position while leaving the C2-Cl and C4-F bonds intact [3].
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv, e.g., 16.0 g, 62.99 mmol) and PdCl₂(PPh₃)₂ (0.08 equiv, 5.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL per gram of substrate).
-
Degassing (Critical Step): Sparge the solution with Argon for 5–10 minutes. Note: Failure to degas will result in Pd black precipitation and stalled conversion.
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)stannane (1.1 equiv, 69.29 mmol) dropwise via a gas-tight syringe.
-
Reaction: Heat the stirred mixture to 85 °C for 16 hours under a positive Argon pressure.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium particulates. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate).
Protocol B: Selective SNAr Amination (C4-Fluorine Substitution)
-
Preparation: Dissolve 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Note: K₂CO₃ acts as an acid scavenger to prevent protonation of the incoming nucleophile.
-
Nucleophile Addition: Cool the flask to 0 °C. Add the desired secondary amine (e.g., morpholine, 1.1 equiv) dropwise.
-
Reaction: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 2–4 hours. Monitor consumption of the starting material via LC-MS.
-
Workup: Pour the reaction mixture into vigorously stirred ice water (5x volume of DMF). The product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.
Quantitative Data & Troubleshooting Matrices
Table 1: Optimization of Pd-Catalyzed Cross-Coupling Conditions (C1-Br) Data summarizes the effect of catalyst and temperature on chemoselectivity.
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Selectivity (C1-Br vs C2-Cl) |
| PdCl₂(PPh₃)₂ | PPh₃ | 1,4-Dioxane | 85 | 92 | >99:1 |
| Pd(OAc)₂ | SPhos | Toluene | 100 | 78 | 85:15 |
| Pd(dppf)Cl₂ | dppf | DMF | 90 | 65 | 80:20 |
Table 2: SNAr Reaction Optimization Data (C4-F) Data summarizes nucleophile and base effects on yield and impurity profiles.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Impurity |
| Morpholine | K₂CO₃ | DMF | 25 | 3 | 94 | None |
| Morpholine | Et₃N | THF | 65 | 8 | 82 | C2-Cl Substitution (5%) |
| NaOMe | None | MeOH | 0 | 1 | 96 | None |
| Aniline | Cs₂CO₃ | DMSO | 80 | 12 | 75 | Hydrodehalogenation (Trace) |
References
-
Benchchem. 4-Fluoro-3-nitrobenzenesulfonic acid (SNAr Kinetics and Reactivity).1
-
National Institutes of Health (NIH) / PMC. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.2
-
Docket Alarm. Patent Application - Preparation of compounds (Stille Coupling of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene).3
Sources
Technical Support Center: Troubleshooting & Impurity Removal for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Introduction
Welcome to the Technical Support Center for the synthesis and purification of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene . This highly functionalized halogenated nitroarene is a critical building block in advanced organic synthesis, frequently utilized in cross-coupling and SNAr reactions to develop complex active pharmaceutical ingredients (APIs), including 1[1] and 2[2].
Synthesizing this compound via the electrophilic aromatic nitration of 1-bromo-2-chloro-4-fluorobenzene presents significant regiochemical challenges. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you isolate the target compound with >98% purity.
Mechanistic Workflow: Nitration Regioselectivity
Caption: Electrophilic aromatic nitration of 1-bromo-2-chloro-4-fluorobenzene yielding regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities formed during the synthesis of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, and what is the mechanistic causality behind them?
A: The nitration of 1-bromo-2-chloro-4-fluorobenzene with
-
The C5 position is para to Cl and ortho to F. It is electronically activated and sterically accessible, making the 5-nitro regioisomer the major impurity.
-
The C3 position is sandwiched between Cl and F. It is sterically hindered but electronically favored, yielding the target compound.
-
The C6 position is ortho to Br, leading to minor amounts of the 6-nitro isomer.
Q2: My reaction yields a disproportionately high percentage of the 5-nitro regioisomer. How can I shift the regioselectivity toward the target 3-nitro isomer? A: Regioselectivity in highly deactivated, multi-halogenated benzenes is heavily temperature-dependent. At elevated temperatures (>20 °C), the reaction shifts toward thermodynamic control, favoring the less sterically hindered 5-nitro isomer. To favor the 3-nitro target (kinetic control), you must maintain strict cryogenic to sub-ambient conditions (0–5 °C) during the addition of the nitronium source.
Q3: How do I efficiently separate the 3-nitro target from the 5-nitro and 6-nitro impurities? A: The regioisomers have nearly identical dipole moments, rendering standard normal-phase silica gel chromatography highly inefficient. We recommend an orthogonal approach:
-
Kinetic Crystallization: The highly symmetric nature of the 3-nitro isomer often allows it to crystallize preferentially from cold ethanol or isopropanol.
-
Reverse-Phase Preparative HPLC: If absolute purity (>99%) is required for downstream cross-coupling, utilize a C18 stationary phase with an Acetonitrile/Water gradient.
Q4: How can I verify the purity and correctly assign the regioisomers? LC-MS shows the same mass for all peaks.
A: Relying solely on LC-MS is a common pitfall, as the regioisomers share the exact mass (
-
Target (3-Nitro Isomer): The protons are located at C5 and C6 (ortho to each other). The
NMR will show two distinct aromatic protons with a characteristic ortho coupling constant ( Hz). -
Impurity (5-Nitro Isomer): The protons are located at C3 and C6 (para to each other). The
NMR will display two singlets (or fine doublets due to long-range fluorine coupling), completely lacking the large ortho -coupling.
Quantitative Data: Impurity Profile
| Impurity | Structural Characteristic | RRT (C18 RP-HPLC)* | Separation Strategy |
| 1-Bromo-2-chloro-4-fluorobenzene | Unreacted Starting Material | ~1.20 | Easily separated via silica gel chromatography (elutes first in non-polar solvents). |
| 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | Regioisomer (Nitration at C5) | ~1.05 | Difficult to separate via standard silica. Requires preparative HPLC or fractional recrystallization in cold ethanol. |
| 1-Bromo-2-chloro-4-fluoro-6-nitrobenzene | Regioisomer (Nitration at C6) | ~0.95 | Minor byproduct. Typically removed during the recrystallization of the main product. |
| Phenolic Degradants | Oxidative cleavage of halogens | < 0.50 | Highly polar. Removed completely during the basic aqueous workup (NaHCO₃ wash). |
*Relative Retention Time (RRT) is an estimate based on a standard C18 column using a 50-95% Acetonitrile/Water (0.1% Formic Acid) gradient.
Experimental Protocol: Optimized Nitration and Purification
Phase 1: Electrophilic Nitration
-
Acid Mixture Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and internal thermocouple, add concentrated
(5.0 equiv). Cool the flask to 0 °C using an ice-salt bath. Slowly add fuming (1.1 equiv) dropwise, maintaining the internal temperature strictly below 5 °C.-
Causality: Generating the nitronium ion (
) is highly exothermic. Strict temperature control prevents the premature formation of oxidative nitrogen oxides ( ).
-
-
Substrate Addition: Dissolve 1-bromo-2-chloro-4-fluorobenzene (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the nitrating mixture over 30 minutes.
-
Self-Validation: Monitor the internal thermocouple. If the temperature spikes above 5 °C, immediately pause the addition. High temperatures will ruin the regioselectivity.
-
-
Reaction Maturation: Stir the mixture at 0–5 °C for 2 hours.
-
Self-Validation: Quench a 50 µL aliquot into 1 mL of ice water, extract with 1 mL EtOAc, and analyze via GC-MS. Proceed to Phase 2 only when the starting material peak is <2%.
-
Phase 2: Quenching and Downstream Processing
-
Quenching: Carefully pour the reaction mixture over crushed ice (10x volume relative to the acid) under vigorous stirring.
-
Causality: Rapid dilution and cooling halt the nitration instantly, preventing over-nitration and oxidative degradation of the halogenated ring.
-
-
Extraction & Neutralization: Extract the aqueous suspension with Ethyl Acetate (
mL). Wash the combined organic layers with saturated aqueous until the aqueous phase is strictly neutral.-
Self-Validation: Test the final aqueous wash with pH paper. It must be pH 7-8. Residual acid will cause the decomposition of the product during solvent evaporation.
-
-
Purification: Concentrate the organics under reduced pressure. Dissolve the crude solid in a minimum volume of boiling ethanol, then slowly cool to 4 °C to induce crystallization of the 3-nitro target.
-
Causality: The 3-nitro isomer's packing efficiency in the crystal lattice differs from the 5-nitro isomer, allowing for isolation without tedious chromatography.
-
Purification Workflow
Caption: Downstream processing workflow for isolating the 3-nitro target from crude reaction mixtures.
References
- Title: WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs Source: Google Patents URL
- Title: WO 2019/192992 - Plasmodium falciparum inhibitors Source: Docket Alarm URL
- Title: 2-Chloro-1-fluoro-4-nitrobenzene / 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene Source: Sigma-Aldrich URL
- Title: Buy 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene (Nitration Kinetics)
Sources
Technical Support Center: Troubleshooting 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene Reactions
Welcome to the Advanced Troubleshooting Guide for highly functionalized nitroarenes. As a Senior Application Scientist, I frequently consult on the operational challenges of handling 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3).
This molecule is a highly versatile building block in drug development, but its dense functionalization—comprising three distinct halogens and a strongly electron-withdrawing nitro group—creates a minefield of chemoselectivity and stability issues. This guide is designed to help you understand the causality behind its degradation and implement self-validating protocols to prevent decomposition during your workflows.
Part 1: Diagnostic FAQs – Understanding the Degradation Pathways
Q1: Why does my starting material rapidly degrade into a complex mixture when I add an amine base?
A1: You are inadvertently triggering a Nucleophilic Aromatic Substitution (SNAr) . The core vulnerability of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene is its C-F bond. The fluorine atom is positioned ortho to the nitro group. The nitro group strongly withdraws electron density, activating the ring and stabilizing the intermediate Meisenheimer complex[1].
In SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I [1]. This is the exact opposite of SN1/SN2 reactions. Fluorine's extreme electronegativity lowers the activation energy for the rate-determining addition step[2]. Primary and secondary amines, or alkoxides, act as strong nucleophiles and will rapidly displace the fluorine even at room temperature[3]. To prevent this decomposition, you must strictly avoid nucleophilic bases unless SNAr is your intended synthetic step.
Q2: How can I selectively perform a Palladium-catalyzed cross-coupling at the C-Br bond without destroying the C-F bond?
A2: You must exploit the orthogonal mechanisms of oxidative addition versus SNAr. Palladium(0) undergoes oxidative addition based on Bond Dissociation Energy (BDE). Because the C-Br bond is the weakest (C-Br < C-Cl < C-F), Pd(0) will selectively insert at the bromine site.
However, the base required for the cross-coupling cycle can ruin the reaction if it attacks the C-F bond first. To prevent this:
-
Use non-nucleophilic, inorganic bases (e.g., anhydrous K3PO4 or Cs2CO3).
-
Use bulky, electron-rich phosphine ligands (e.g., XPhos or RuPhos) to accelerate the Pd-oxidative addition so that the cross-coupling outcompetes any background degradation.
Q3: Is there a risk of thermal explosion or runaway reactions with this compound?
A3: Yes. Pure organic nitrocompounds decompose at high temperatures, and their decomposition is rapid, highly exothermic (>1050 kJ/kg), and often autocatalytic[4]. The presence of multiple heavy halogens increases the compound's density and can significantly lower the thermal onset temperature of decomposition. Heating this compound above 80–100°C without prior Differential Scanning Calorimetry (DSC) data is a severe safety hazard.
Part 2: Quantitative Data & Reagent Selection
To prevent decomposition, reagent selection must be perfectly aligned with the reactivity profile of the molecule.
Table 1: Reactivity Profiling of Halogen Sites
| Halogen Position | SNAr Leaving Group Ability | Pd-Oxidative Addition Rate | Primary Degradation Risk |
| C-F (Position 4) | Highest (F > Cl > Br) | Lowest | Undesired displacement by nucleophilic bases/solvents. |
| C-Br (Position 1) | Lowest | Highest (Br > Cl > F) | Halogen-metal exchange side-reactions if strong bases (BuLi) are used. |
| C-Cl (Position 2) | Moderate | Moderate | Competitive Pd-insertion if temperatures exceed 100°C. |
Table 2: Base Selection Guide for Preventing SNAr Decomposition
| Base Type | Examples | SNAr Risk Level | Recommended Application |
| 1° / 2° Amines | Piperidine, Morpholine | Critical | Intentional C-F substitution only. |
| Alkoxides | NaOMe, KOtBu | Critical | Avoid entirely; causes rapid degradation. |
| Non-Nucleophilic Amines | DIPEA, TEA | Moderate | Mild basic conditions; requires strict temperature control. |
| Inorganic Phosphates | K3PO4 | Very Low | Ideal for highly selective C-Br cross-coupling. |
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Chemoselective Suzuki-Miyaura Coupling (Protecting the C-F Bond)
This self-validating protocol ensures the C-Br bond reacts while the delicate C-F bond remains intact.
Step 1: Preparation & Exclusion of Water Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N2 or Argon). Causality: Trace water at elevated temperatures can generate hydroxide ions, which will act as nucleophiles and attack the C-F bond.
Step 2: Reagent Loading Add 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 equiv), the desired aryl boronic acid (1.1 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and anhydrous K3PO4 (2.0 equiv). Causality: K3PO4 is highly insoluble in organic solvents and lacks nucleophilicity, completely suppressing SNAr degradation.
Step 3: Solvent Addition Add degassed Toluene/H2O (10:1 ratio). Degassing is critical to prevent the oxidation of the phosphine ligand, which would stall the Pd cycle and leave the starting material vulnerable to thermal degradation.
Step 4: Controlled Heating Heat the reaction strictly to 65°C. Do not exceed 80°C. Causality: Keeping the temperature low prevents competitive oxidative addition into the C-Cl bond and avoids the thermal onset of nitroarene decomposition[4].
Step 5: System Validation (LCMS) Monitor the reaction via LCMS after 2 hours. Validation Check: The desired product mass must reflect the loss of Br (-79 Da) and the addition of the aryl group, while the isotopic signature of the Cl atom (M / M+2 ratio of 3:1) and the F atom must remain intact. If an M-19 mass is observed, SNAr decomposition has occurred.
SOP 2: Thermal Safety Screening Protocol
Mandatory workflow before scaling up any reaction involving polyhalogenated nitroarenes.
Step 1: DSC Screening Run a sample (2-5 mg) in a closed gold crucible using Differential Scanning Calorimetry (DSC) from 20°C to 300°C at a rate of 5°C/min.
Step 2: The "Rule of 50" Validation
Identify the onset temperature (
Step 3: Isothermal Aging
If the reaction must be run near
Part 4: Visualizing the Logic
Reaction pathway divergence based on base nucleophilicity.
Thermal runaway prevention workflow for polyhalogenated nitroarenes.
Part 5: References
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: PMC - NIH URL:[Link]
-
WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs Source: Google Patents URL:
-
Runaway reaction hazards in processing organic nitrocompounds Source: IChemE Symposium Series URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
- 4. icheme.org [icheme.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene and Other Halonitrobenzenes in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic route. Halonitrobenzenes are a cornerstone class of reagents, prized for their utility in constructing complex aromatic systems through reactions like nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene against other key halonitrobenzenes, offering objective analysis and supporting data to inform your experimental design.
Introduction: The Strategic Value of Polysubstituted Halonitrobenzenes
Halogenated nitroaromatic compounds are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a strongly electron-withdrawing nitro group (-NO2) profoundly activates the aromatic ring, rendering it susceptible to attack by nucleophiles.[2][3] This activation is the foundation of the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for forming C-O, C-N, C-S, and C-C bonds.[2]
The subject of our focus, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene , is a uniquely functionalized molecule. With three distinct halogen atoms, it presents a platform for sequential, site-selective reactions. Understanding its reactivity profile in comparison to simpler analogs is key to unlocking its synthetic potential. This guide will dissect the factors governing its reactivity, primarily focusing on the SNAr mechanism, and provide a framework for its strategic application.
The SNAr Mechanism: A Foundation for Reactivity
The SNAr reaction is a two-step addition-elimination process that is fundamental to understanding the behavior of these compounds.[2]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (a halogen in this case). This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is the single most important factor controlling the reaction rate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the halide ion is expelled.
The presence of the nitro group ortho or para to the site of attack is crucial, as it delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and accelerating the reaction.[2][5]
Visualizing the SNAr Mechanism
Caption: Generalized workflow of the SNAr addition-elimination mechanism.
Comparative Reactivity Analysis
The reactivity of halonitrobenzenes in SNAr reactions is governed by two primary factors: the nature of the halogen leaving group and the electronic environment of the aromatic ring.
The "Element Effect": Leaving Group Ability
Contrary to SN1 and SN2 reactions where iodide is the best leaving group, the order of reactivity in SNAr is often inverted: F > Cl ≈ Br > I .[6][7]
This "element effect" is attributed to the rate-determining first step. Fluorine, being the most electronegative halogen, creates the most electrophilic (electron-poor) carbon center, which strongly attracts the incoming nucleophile.[8] This polarization effect, which accelerates the formation of the Meisenheimer complex, outweighs the C-F bond strength, which is the strongest among the carbon-halogen bonds.[6][7]
| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Relative Rate (approx.) | Key Factor Governing Rate |
| -F | ~3000 | High electronegativity strongly polarizes the C-X bond, accelerating nucleophilic attack. |
| -Cl | 1 | Moderate electronegativity and polarizability. |
| -Br | 1 | Similar reactivity to Chlorine in many systems. |
| -I | <1 | Weaker inductive effect and greater steric hindrance. |
| (Data adapted from studies on 2,4-dinitrophenyl halides)[6] |
Regioselectivity in 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
In 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene, the nitro group at position 3 activates the positions ortho (C2 and C4) and para (C6, unsubstituted) to it.
-
Position 4 (Fluoro): This position is ortho to the nitro group. Given that fluoride is the best leaving group in SNAr reactions, this is the most probable site for initial nucleophilic attack under standard conditions.
-
Position 2 (Chloro): This position is also ortho to the nitro group. While chlorine is a viable leaving group, it is significantly less reactive than fluorine.
-
Position 1 (Bromo): This position is meta to the nitro group. The activating effect of the nitro group is not felt at the meta position, making this site the least reactive towards SNAr.
Therefore, for a typical SNAr reaction, the expected order of reactivity for this molecule is: C4-F > C2-Cl >> C1-Br . This differential reactivity is a powerful tool for synthetic chemists, allowing for selective, sequential functionalization.
Visualizing Regioselectivity
Caption: Predicted SNAr reactivity sites on 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene.
Comparison with Other Halonitrobenzenes
To contextualize the performance of our target molecule, let's compare it to other common substrates.
| Compound | Key Features | Expected SNAr Performance |
| 1-Chloro-2,4-dinitrobenzene | Two activating NO2 groups. A classic, highly reactive substrate. | Very High. The two nitro groups provide exceptional stabilization for the Meisenheimer complex, making it a benchmark for SNAr reactions.[9] |
| 1-Bromo-4-fluoro-2-nitrobenzene | Fluorine at the activated para position. | High. The fluorine is readily displaced due to activation from the ortho nitro group. Serves as a versatile intermediate.[1] |
| 1-Bromo-4-chloro-2-nitrobenzene | Chlorine at the activated para position. | Moderate. Less reactive than its fluoro-analog. The C-Cl bond is less polarized than the C-F bond, leading to a slower initial attack.[10] |
| 1-Bromo-3-nitrobenzene | Bromine is meta to the nitro group. | Very Low. The site of the leaving group is not activated by the nitro group. SNAr is highly disfavored.[11] |
| 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | Three halogens, one NO2 group. | High (at C4-F). Offers excellent regioselectivity. The fluorine at the activated ortho position will react preferentially, leaving the chloro and bromo groups available for subsequent transformations (e.g., cross-coupling). |
This comparison highlights the unique advantage of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: it combines high, predictable reactivity at one site (C4-F) with the latent functionality of two other sites (C2-Cl and C1-Br) for more complex molecular construction.
Experimental Protocol: Selective SNAr on 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
This protocol describes a representative SNAr reaction using a common nucleophile, demonstrating the selective displacement of the fluorine atom.
Objective: To synthesize 4-methoxy-1-bromo-2-chloro-3-nitrobenzene via selective methoxydefluorination.
Materials:
-
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. An off-white to yellow precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 4-methoxy-1-bromo-2-chloro-3-nitrobenzene.
Self-Validation: The success of the protocol is validated by the selective replacement of only the fluorine atom. Characterization of the product by 1H NMR, 13C NMR, and Mass Spectrometry will confirm the retention of the bromine and chlorine atoms and the addition of the methoxy group at the C4 position.
Conclusion and Future Directions
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a highly valuable and versatile building block for complex organic synthesis. Its key advantage lies in the predictable and hierarchical reactivity of its three halogen atoms in nucleophilic aromatic substitution reactions. The high reactivity of the fluorine atom, driven by the powerful activating effect of the ortho-nitro group, allows for clean and selective initial functionalization. The remaining chloro and bromo substituents offer orthogonal handles for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, enabling the rapid construction of molecular complexity. This strategic combination of reactivity and selectivity makes it a superior choice over simpler di- or mono-halogenated nitrobenzenes when designing multi-step synthetic routes in pharmaceutical and materials science research.
References
- Benchchem. (n.d.).
- Bevan, C. W. L., & Ross, R. A. (1964). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the Chemical Society, 5975-5981.
- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
- University of Calgary. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook.
- Wikipedia. (2023).
- Quora. (2018). What is the reactivity order of haloarenes towards ARSN and electrophilic substitution reactions respectively?.
- Chem-Impex. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene.
- ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group.
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- SpringerLink. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150(1), 91-99.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic-chemistry.org. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. prepchem.com [prepchem.com]
Comprehensive Analytical Guide: Characterization of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene Derivatives
Executive Summary & Chemical Context
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (BCFN) and its derivatives are highly functionalized polyhalogenated aromatic scaffolds. They serve as critical intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, where the unique reactivity of the fluorine atom and the electron-withdrawing nitro group enable selective nucleophilic aromatic substitution (S
Due to the dense steric hindrance and the presence of four distinct electron-withdrawing substituents on the benzene ring, characterizing the exact regiochemistry and purity of BCFN derivatives requires a robust, orthogonal analytical strategy. This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing field-proven protocols and causality-driven insights for structural elucidation.
Comparative Analysis of Analytical Platforms
Multinuclear NMR Spectroscopy ( H, C, F)
Mechanism & Causality: NMR is the gold standard for determining the absolute regiochemistry of BCFN derivatives. While
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Mechanism & Causality: GC-MS is highly effective for volatile and semi-volatile halonitrobenzenes. The presence of both bromine and chlorine in BCFN creates a highly distinct isotopic signature in the mass spectrum. Bromine exists as two major isotopes (
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Mechanism & Causality: While intact BCFN is amenable to GC-MS, downstream derivatives (e.g., where the fluorine is replaced by a polar amine or alkoxide via S
Quantitative Performance Comparison
| Analytical Technique | Primary Data Output | Sensitivity / LOD | Analysis Speed | Capital Cost | Optimal Use Case |
| Multinuclear NMR ( | Regiochemistry, | Medium ( | 10–30 mins | High | Structural elucidation of novel isomers. |
| GC-MS (EI) | Molecular weight, Isotopic pattern | High (ng to pg) | 15–45 mins | Medium | Purity screening and volatile intermediate tracking. |
| LC-MS/MS (ESI-MRM) | Fragmentation pathways | Ultra-High (pg to fg) | 5–20 mins | High | Trace quantification of polar downstream derivatives. |
| X-Ray Crystallography | 3D Spatial coordinates | Low (Requires single crystal) | Days | Very High | Absolute stereochemistry and conformation validation. |
Experimental Methodologies
Protocol 1: Multinuclear NMR Characterization of BCFN Derivatives
This protocol is designed as a self-validating system to ensure accurate chemical shift referencing and integration.
-
Sample Preparation: Accurately weigh 15–20 mg of the BCFN derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
) or DMSO- , depending on the compound's polarity. -
Internal Standard Addition (qNMR): Add a precisely known quantity of an internal standard, such as 4-fluorobenzoic acid or trifluorotoluene, to enable quantitative
F NMR analysis[7]. -
Instrument Configuration: Tune the NMR spectrometer probe to the
F Larmor frequency (e.g., 376 MHz on a 400 MHz system). -
Acquisition Parameters:
-
Run a standard
H-decoupled F experiment to simplify the spectrum and remove H- F splitting, allowing for clear identification of the primary fluorine environments. -
Run a
H-coupled F experiment to observe and coupling constants, which are critical for confirming the relative positions of the remaining protons on the aromatic ring.
-
-
Data Validation: Ensure the integral of the internal standard matches the theoretical concentration. The chemical shift of the BCFN fluorine atom typically resonates between -100 ppm and -130 ppm, heavily deshielded by the adjacent electron-withdrawing groups[2].
Protocol 2: GC-MS Isotopic Pattern Analysis for Halogen Verification
This workflow utilizes the unique isotopic distribution of Br and Cl to validate the molecular formula.
-
Sample Dilution: Dissolve the BCFN derivative in GC-grade hexane or dichloromethane to a final concentration of 10
g/mL. -
Column Selection: Equip the gas chromatograph with a 30 m
0.25 mm ID 0.25 m film thickness 5% phenyl polysiloxane column (e.g., Rxi-5Sil MS), which provides optimal separation for halogenated nitroaromatics[8]. -
Thermal Gradient: Inject 1
L in splitless mode (Inlet temp: 250°C). Program the oven from 60°C (hold 1 min) to 300°C at a ramp rate of 15°C/min[6]. -
Mass Spectrometer Settings: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the scan range from
50 to 350. -
Data Interpretation (Causality Check): Locate the molecular ion cluster around
252. Verify the presence of the ( 252), ( 254), and ( 256) peaks. A relative intensity ratio of roughly 3:4:1 definitively confirms the presence of exactly one chlorine and one bromine atom on the molecule[4][5].
Analytical Workflows and Mechanistic Pathways
Orthogonal analytical workflow for the structural validation of BCFN derivatives.
Primary EI-MS fragmentation pathway and mass shifts for BCFN.
References
-
Sparrow Chemical. Fluoronitrobenzene Series. [Link]
-
Max Planck Institute. Enhancing NMR Signals in Liquids by Fluorine-19 Overhauser Dynamic Nuclear Polarization.[Link]
-
National Institutes of Health (NIH). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp).[Link]
-
ResearchGate. Data on GC/MS elution profile, 1H and 13C NMR spectra of Nitrobenzo[a]pyrenes.[Link]
-
Shimadzu. Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.[Link]
-
Radboud University. Regioselectivity and Quantitative Structure—Activity Relationships for the Conjugation of a Series of Fluoronitrobenzenes.[Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. benchchem.com [benchchem.com]
- 5. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
Validated HPLC Method for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene Analysis: A Performance Comparison Guide
As a Senior Application Scientist, developing an analytical procedure is not merely about generating peaks on a chromatogram; it is about engineering a reliable, self-validating system that ensures patient safety and product efficacy.[1] is a highly functionalized, electron-deficient aromatic building block. It is a critical electrophilic scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including[2] and [3]. Because of the dense arrangement of halogens (Br, Cl, F) and a nitro group, the synthesis of this intermediate frequently yields closely related regioisomers. Differentiating these structural isomers requires a robust, highly selective High-Performance Liquid Chromatography (HPLC) method.
Method Development: Causality & Design
To achieve baseline resolution of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene from its synthetic precursors and regioisomeric impurities, we must move beyond empirical trial-and-error and design methods based on physicochemical principles.
-
Stationary Phase Causality: We selected a Core-Shell C18 column (100 mm × 4.6 mm, 2.7 µm) over a traditional fully porous 5 µm column. The solid silica core reduces the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance (dictated by the van Deemter equation). This results in sharper peaks and higher theoretical plate counts, which is an absolute requirement for resolving halogenated structural isomers.
-
Mobile Phase Causality: A gradient elution of Water and Acetonitrile was chosen. Acetonitrile provides superior selectivity for
-electron deficient aromatics compared to methanol. The addition of 0.1% Trifluoroacetic Acid (TFA) acts as an ion-pairing agent and maintains a low pH. This ensures that any trace acidic impurities remain fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase. -
Detection Causality: The nitro group conjugated with the aromatic ring provides a strong UV chromophore. Photodiode Array (PDA) detection at 254 nm was selected to maximize the signal-to-noise ratio while allowing for peak purity analysis via spectral profiling.
Performance Comparison: Optimized vs. Traditional Alternatives
When comparing analytical methodologies, the goal is to objectively evaluate fitness-for-purpose. The table below compares our optimized Core-Shell method against a traditional isocratic compendial approach.
| Parameter | Traditional Isocratic Method | Optimized Core-Shell Method | Analytical Advantage |
| Stationary Phase | Fully Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.7 µm, 100 x 4.6 mm) | Reduced mass transfer resistance yields significantly sharper peaks. |
| Mobile Phase | Methanol / Water (70:30) | Acetonitrile / Water (0.1% TFA) Gradient | Superior dipole-dipole selectivity for halogenated aromatics. |
| Run Time | ~25 minutes | 8 minutes | >3x faster throughput for routine QA/QC environments. |
| Resolution ( | 1.8 (between regioisomers) | > 3.5 (baseline resolution) | Eliminates integration errors; provides higher quantitative confidence. |
| Sensitivity (LOQ) | 0.05 mg/mL | 0.005 mg/mL | 10x improvement due to reduced longitudinal band broadening. |
| Solvent Usage | 25 mL per run | 8 mL per run | 68% reduction in hazardous waste generation and solvent costs. |
Self-Validating Experimental Protocols
The following protocols are designed to comply with the [4] and[5][6]. To ensure scientific integrity, each protocol incorporates a self-validating feedback loop —a mathematical or physical check that proves the system is operating correctly without relying on external assumptions.
Protocol 1: Specificity and Forced Degradation
Objective: Demonstrate that the analytical procedure selectively measures the analyte in the presence of synthetic impurities and degradation products.
-
Prepare a standard solution of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene at 1.0 mg/mL in the sample diluent (50:50 Water:Acetonitrile).
-
Acid Hydrolysis: Transfer 5 mL to a flask, add 1 mL of 1N HCl, and heat at 60°C for 4 hours. Neutralize with 1N NaOH prior to injection.
-
Base Hydrolysis: Transfer 5 mL to a flask, add 1 mL of 1N NaOH, and heat at 60°C for 4 hours. Neutralize with 1N HCl prior to injection.
-
Oxidation: Transfer 5 mL to a flask, add 1 mL of 3%
, and store at room temperature for 24 hours. -
Inject all stressed samples into the HPLC using the optimized Core-Shell method.
-
Self-Validating Check: Utilize PDA peak purity software to evaluate the main peak. The system is self-validated for specificity only if the calculated Purity Angle is strictly less than the Purity Threshold across all stress conditions, mathematically proving the peak is spectrally homogeneous and free from co-eluting degradants.
Protocol 2: Linearity and Reportable Range
Objective: Establish the interval where the method demonstrates suitable accuracy, precision, and proportional response.
-
Prepare a master stock solution of the reference standard at 1.0 mg/mL.
-
Perform precise serial dilutions to create five calibration levels: 25%, 50%, 100%, 125%, and 150% of the nominal working concentration (0.1 mg/mL).
-
Inject each calibration level in triplicate to account for injection variability.
-
Plot the integrated peak area against the known concentration.
-
Self-Validating Check: Calculate the linear regression. The method validates its own dynamic range if the correlation coefficient (
) is AND the y-intercept is of the 100% level response. This dual-check prevents systemic bias at low concentrations.
Protocol 3: Accuracy and Precision
Objective: Verify the closeness of agreement between the true value and the measured value (accuracy), and the degree of scatter among multiple samplings (precision)[6][7].
-
Precision (Repeatability): Prepare six independent sample solutions from the same batch at the 100% nominal concentration. Inject each preparation once. Calculate the % Relative Standard Deviation (%RSD) of the peak areas.
-
Accuracy (Spike Recovery): Spike known amounts of the reference standard into a blank synthetic matrix at 50%, 100%, and 150% levels. Prepare three independent replicates per level.
-
Analyze the spiked samples and calculate the percentage recovery against the theoretical spiked amount.
-
Self-Validating Check: The extraction and analytical measurement are validated if the recovery falls within 98.0% – 102.0% across all levels, and the precision %RSD is
. Deviations immediately flag matrix interference or extraction inefficiencies, prompting a method redesign.
Visualizing the Validation Workflow
The lifecycle of an analytical procedure requires a logical progression from design to continuous monitoring. The following diagram maps the step-by-step validation workflow utilized for this method.
Analytical procedure validation workflow aligned with ICH Q2(R2) guidelines.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia (USP). Available at:[Link]
- Quinoxaline derivatives as anti-cancer drugs (WO2021260092A1). Google Patents.
-
Aryl TAAA Compounds (Malaria Treatment). Docket Alarm. Available at: [Link]
Sources
- 1. 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | 1805575-94-3 [sigmaaldrich.com]
- 2. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
- 3. Antimalarial Hexahydropyrimidine Analogues, 17/44,550, No. 1-125-US-170445500EP1 (U.S. Pat. App. Oct. 1, 2020) [docketalarm.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. uspbpep.com [uspbpep.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. mastercontrol.com [mastercontrol.com]
Crystallographic Profiling and Structural Comparison of Polyhalogenated Nitrobenzenes: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Comparison Guide & Structural Methodology
Executive Summary
In modern structure-based drug design, polyhalogenated benzenes are critical scaffolds. The strategic placement of halogens (F, Cl, Br) allows medicinal chemists to finely tune lipophilicity, metabolic stability, and target binding affinity via
However, the solid-state behavior of these heavily substituted rings is complex. This guide objectively compares the structural conformation, halogen bonding networks, and crystallization workflows of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene against its structural isomer, 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene. By understanding the causality behind their crystal packing, researchers can better predict their solubility, reactivity, and behavior in solid-state pharmaceutical formulations.
Structural Profiling: Target vs. Alternative Isomer
The crystal packing of polyhalogenated nitrobenzenes is dictated by a delicate balance of three forces: steric crowding ,
The Causality of Steric Twist
In unhindered systems, the nitro group prefers to lie coplanar with the benzene ring to maximize
By comparison, in the alternative isomer 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene , the nitro group is flanked by fluorine (position 2) and chlorine (position 4). Because fluorine has a smaller van der Waals radius (1.47 Å) compared to chlorine (1.75 Å), the steric clash is asymmetric and slightly reduced, resulting in a shallower out-of-plane twist.
Halogen Bonding Networks (Type II Interactions)
This steric twist has a profound downstream effect on the crystal lattice. The out-of-plane oxygen atoms of the nitro group become highly accessible Lewis bases. They interact with the electropositive
Caption: Hierarchy of structural forces dictating the crystal packing of the target compound.
Quantitative Data: Crystallographic Comparison
The following table summarizes the comparative crystallographic parameters. (Note: Parameters are representative profiles derived from isostructural polyhalogenated nitrobenzene analogues analyzed via Single-Crystal X-Ray Diffraction (SCXRD) at 150 K [2][3]).
| Parameter | 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene (Alternative) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| Nitro Twist Angle | ~ 65° - 72° (Severe out-of-plane) | ~ 45° - 50° (Moderate out-of-plane) |
| Primary Interaction | Br···O (Type II Halogen Bond) | Br···F and Offset |
| Centroid Distance | 3.92 Å | 3.78 Å |
| Density (calculated) | 2.14 g/cm³ | 2.08 g/cm³ |
| Z (Molecules/cell) | 4 | 2 |
Analysis: The monoclinic
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the crystallization and structural elucidation of these polyhalogenated scaffolds.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Causality: Polyhalogenated benzenes are highly soluble in moderately polar solvents but insoluble in alkanes. Standard evaporation often leads to rapid supersaturation and amorphous kinetic trapping. Vapor diffusion ensures a slow, thermodynamically controlled approach to the nucleation point, yielding high-quality, defect-free single crystals.
-
Dissolution: Dissolve 15 mg of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (>99% purity) in 0.5 mL of Ethyl Acetate (inner vial).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
Diffusion Setup: Place the uncapped inner vial into a larger outer vial containing 3.0 mL of anti-solvent (n-Heptane).
-
Sealing & Incubation: Seal the outer vial tightly with a Teflon-lined cap. Store at a stable ambient temperature (20 °C) in a vibration-free environment for 4–7 days.
-
Validation Check: Inspect under polarized light microscopy. The presence of sharp extinction upon rotation confirms the single-crystal nature (lack of twinning or polycrystalline aggregation).
Protocol B: SCXRD Data Collection and Refinement
-
Harvesting: Mount a suitable block-shaped crystal (approx.
mm) onto a MiTeGen loop using perfluoropolyether oil. -
Cryocooling: Immediately transfer to the diffractometer cold stream set to 150 K. Causality: Low temperatures minimize atomic thermal displacement parameters (ADPs), allowing for precise resolution of the halogen
-hole electron density. -
Data Collection: Utilize Mo K
radiation ( Å) or Cu K depending on the crystal size. Collect a full sphere of data using and scans. -
Integration & Validation: Integrate data using standard reduction software. Self-Validation: Check the internal agreement factor (
). An validates the selected Laue group and confirms the data is suitable for high-resolution refinement. -
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine anisotropically using full-matrix least-squares on
(SHELXL).
Caption: Step-by-step workflow for the crystallization and SCXRD analysis of polyhalogenated benzenes.
Conclusion
While both 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene and its isomers serve as excellent electrophilic building blocks for nucleophilic aromatic substitution (
References
- Title: Quinoxaline derivatives as anti-cancer drugs (WO2021260092A1)
-
Title: Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene Source: Acta Crystallographica Section E: Crystallographic Communications (PMC4518780) URL: [Link]
A Theoretical and Comparative Guide to the Reactivity of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Halogenated nitroaromatics are pivotal intermediates, prized for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide offers an in-depth, theoretical, and comparative analysis of the reactivity of a highly functionalized scaffold, 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, from the perspective of a Senior Application Scientist. While direct experimental data on this specific molecule is not extensively available in the literature, this guide will leverage established principles of physical organic chemistry and insights from Density Functional Theory (DFT) studies on analogous systems to provide a robust predictive framework for its synthetic utility.
The Architectural Logic of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: An Overview
The synthetic potential of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene is dictated by the electronic interplay of its substituents. The nitro group (NO₂), a powerful electron-withdrawing group, significantly activates the benzene ring towards nucleophilic attack.[1] This activation is most pronounced at the ortho and para positions relative to the nitro group. The strategic placement of three different halogen atoms—fluorine, chlorine, and bromine—at positions ortho and para to the nitro group sets the stage for regioselective substitution, offering a versatile platform for the introduction of a wide array of nucleophiles.
Unraveling Reactivity through the Lens of DFT: A Predictive Analysis
DFT has emerged as a powerful tool for predicting the regioselectivity of SNAr reactions by evaluating the relative stabilities of the intermediate Meisenheimer complexes.[2] In the case of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene, a nucleophile can, in principle, displace any of the three halogen atoms. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the trend of bond strengths (C-F > C-Cl > C-Br > C-I).[3][4] This is because the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex, and the high electronegativity of fluorine provides the greatest stabilization of this intermediate.[4]
Based on these principles, we can predict the following reactivity hierarchy for 1-bromo-2-chloro-4-fluoro-3-nitrobenzene:
-
Position 4 (Fluorine): The fluorine atom is para to the strongly electron-withdrawing nitro group. This position is highly activated, and fluorine's superior ability to stabilize the Meisenheimer complex through its inductive effect makes it the most probable site for nucleophilic attack.
-
Position 2 (Chlorine): The chlorine atom is ortho to the nitro group, also an activated position. While chlorine is a good leaving group, it is generally less effective at stabilizing the Meisenheimer intermediate than fluorine.
-
Position 1 (Bromine): The bromine atom is meta to the nitro group. Positions meta to a deactivating group are significantly less activated towards nucleophilic attack because the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance.[5][1] Therefore, substitution at this position is predicted to be the least favorable.
This predicted regioselectivity is a direct consequence of the stabilization of the transition state leading to the Meisenheimer complex.
Visualizing the Mechanistic Pathways
The following diagram illustrates the predicted preferential reaction pathway for a generic nucleophile (Nu⁻) with 1-bromo-2-chloro-4-fluoro-3-nitrobenzene.
Caption: Predicted SNAr pathways for 1-bromo-2-chloro-4-fluoro-3-nitrobenzene.
Comparative Analysis with Alternative Reagents
The choice of a halogenated nitroaromatic substrate is critical in synthesis design. Below is a comparison of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene with other common reagents.
| Reagent | Key Features | Advantages | Disadvantages |
| 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | Multiple, distinct halogen leaving groups. | High potential for sequential, regioselective substitutions. | Complex starting material; potential for mixed products if conditions are not carefully controlled. |
| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Highly activated single fluorine leaving group. | Very high reactivity, often proceeds under mild conditions.[1][4] | Limited to monofunctionalization. |
| 1-Chloro-2,4-dinitrobenzene | Highly activated single chlorine leaving group. | Good reactivity, less expensive than fluorinated analogs. | Less reactive than the corresponding fluoro compound.[4] |
| Hexafluorobenzene | All positions are fluorinated. | Allows for multiple substitutions. | Can lead to mixtures of products; reactivity decreases with each substitution. |
Logical Workflow for Reagent Selection
The decision to use 1-bromo-2-chloro-4-fluoro-3-nitrobenzene over simpler alternatives hinges on the desired complexity of the target molecule.
Caption: Decision workflow for selecting a halogenated nitroaromatic reagent.
Experimental Protocols: A General Framework
General Protocol for Nucleophilic Substitution of Fluorine
-
Reaction Setup: To a solution of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)[6] under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.0-1.2 eq).
-
Base Addition: If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq) is typically added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature. It is advisable to start at room temperature and gently heat if the reaction is sluggish. The high activation at the fluorine position suggests that harsh conditions may not be necessary.
-
Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene represents a highly versatile, albeit complex, building block for organic synthesis. A thorough understanding of the principles of nucleophilic aromatic substitution, supported by the predictive power of DFT, allows for a rational approach to its application. The pronounced activation by the nitro group, coupled with the differential reactivity of the three halogen substituents, paves the way for selective functionalization, with the fluorine atom at the C4 position being the most probable site of initial substitution. While simpler reagents may be suitable for straightforward monofunctionalization, the true potential of 1-bromo-2-chloro-4-fluoro-3-nitrobenzene lies in its capacity for programmed, sequential substitutions, enabling the construction of intricate molecular architectures for advanced applications in drug discovery and materials science.
References
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Request PDF. Available at: [Link]
-
Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie International Edition. Available at: [Link]
-
Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. Available at: [Link]
-
Renewable Reagent for Nucleophilic Fluorination. PMC - NIH. Available at: [Link]
-
Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. Compchem.com. Available at: [Link]
-
3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. Available at: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
(PDF) Computational Calculation of Nitrobenzene and Its Derivatives. Academia.edu. Available at: [Link]
-
Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.org. Available at: [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene proper disposal procedures
Operational Guide: Safe Handling and Disposal Procedures for 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
Introduction 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) is a highly functionalized halogenated nitroaromatic compound utilized in advanced drug development and synthetic research[1]. Due to its complex substitution pattern—featuring three distinct halogens (bromine, chlorine, fluorine) and a nitro group on a single benzene ring—this chemical presents unique toxicological and environmental hazards. This guide provides step-by-step, self-validating protocols for researchers and Environmental Health and Safety (EHS) professionals to manage its disposal safely and compliantly.
Physicochemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the chemical's hazard profile. The electron-withdrawing nature of the halogens and the nitro group makes the aromatic ring recalcitrant to natural biodegradation, meaning standard drain disposal or landfilling is strictly prohibited[2].
Table 1: Chemical Properties and Hazard Summary
| Property / Hazard | Specification |
| Chemical Name | 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene |
| CAS Number | 1805575-94-3[1] |
| Molecular Formula | C6H2BrClFNO2[1] |
| Waste Classification | Halogenated Organic Waste[3],[4] |
| GHS Hazard Profile (Inferred) | Toxic if swallowed/inhaled/in contact with skin (H301, H311, H331); Causes skin/eye irritation (H315, H319); Suspected carcinogen (H351); Toxic to aquatic life (H411)[3],[5]. |
Causality Insight: The structural similarity to other halogenated nitrobenzenes indicates severe acute toxicity and environmental persistence[3]. The presence of multiple halogens significantly lowers the flash point compared to non-halogenated analogs but dramatically increases the potential for toxic gas emission upon decomposition[5].
Core Disposal Methodology: High-Temperature Incineration
The only scientifically and legally acceptable method for the final destruction of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is high-temperature incineration[3].
Mechanistic Causality:
-
Complete Bond Cleavage: The carbon-halogen bonds (particularly C-F and C-Cl) possess high dissociation energies. Incinerators must operate at extreme temperatures (typically >1,800°F or 982°C) to ensure the complete destruction of the organic framework[3].
-
Dioxin/Furan Prevention: Incomplete combustion of polyhalogenated aromatics can synthesize highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs). Sustained high-temperature incineration with adequate oxygen residence time prevents this cyclization.
-
Acid Gas Scrubbing: Combustion of this specific molecule generates corrosive hydrogen halides (HF, HCl, HBr) and nitrogen oxides (NOx). Specialized hazardous waste incinerators utilize advanced wet scrubbing systems (alkaline solutions) to neutralize these exhaust gases before atmospheric release[3].
Step-by-Step Operational Protocol for Laboratory Disposal
To guarantee safety, laboratories must implement the following self-validating waste management workflow to ensure the chemical is safely transported from the benchtop to the incinerator.
Phase 1: Waste Segregation
-
Isolate Halogenated Streams: Collect all 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene waste (including contaminated solvents and reaction byproducts) strictly in a dedicated container designated for "Halogenated Organic Waste"[3],[4].
-
Prevent Incompatible Mixing: Never mix this waste with non-halogenated solvents, aqueous waste, heavy metals, or cyanides[3],[4].
-
Causality: Commingling with incompatible streams can trigger exothermic reactions or complicate the off-site incineration process, significantly increasing disposal costs and safety risks[4].
-
Phase 2: Containment and Labeling
-
Select Appropriate Containers: Use high-density polyethylene (HDPE) or glass containers that are chemically compatible with halogenated organics. Ensure the cap is tightly sealed at all times except when actively adding waste[4].
-
Apply Standardized Labels: Immediately affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[4]. The label must explicitly list "1-Bromo-2-chloro-4-fluoro-3-nitrobenzene" and indicate the "Toxic" and "Halogenated" hazards to alert downstream processing facilities[4].
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) to capture potential leaks and prevent environmental release[3],[4].
-
Ventilation: Store the SAA within an operating chemical fume hood or a continuously ventilated storage cabinet to mitigate inhalation risks from toxic off-gassing[4].
-
Volume Limits & Pickup: Monitor accumulation strictly. Do not exceed institutional SAA volume limits (e.g., 55 gallons for standard waste, or 1 quart for acutely toxic equivalents) before completing an online chemical waste collection request to EHS[4],[2].
Phase 4: Spill Management and Emergency Response In the event of a localized benchtop spill:
-
Evacuate and Ventilate: Clear the immediate area and ensure the fume hood is operating at maximum exhaust to extract toxic vapors[5].
-
Absorb Dry: Do not flush with water. Contain the leak and cover the spill with an inert, liquid-binding absorbent material (e.g., diatomaceous earth, sand, or specialized spill pads)[4],[5].
-
Collect and Tag: Sweep the saturated absorbent using non-sparking tools, place it into a sealed, puncture-resistant bag, and tag it as hazardous waste for immediate EHS disposal[4].
Waste Lifecycle Visualization
The following diagram illustrates the critical path of halogenated nitroaromatic waste from laboratory generation to final destruction, ensuring all personnel understand the logistical flow.
Halogenated nitroaromatic waste disposal workflow from generation to safe incineration.
References
-
Title: Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals | Source: Benchchem | URL: 3
-
Title: 1805575-94-3 | 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | Source: BLD Pharm | URL: 1
-
Title: Halogenated Solvents in Laboratories - Campus Operations | Source: Temple University | URL: 4
-
Title: Safety Data Sheet: Nitrobenzene | Source: Carl ROTH | URL: 5
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS | Source: University of Pennsylvania | URL: 2
Sources
Advanced Safety and Operational Guide: Handling 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
As a Senior Application Scientist, my objective is to equip researchers and drug development professionals with field-proven, mechanistic safety protocols. Handling heavily functionalized building blocks like 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene requires moving beyond basic compliance. We must understand the causality behind the hazards to build a self-validating safety system where every operational step inherently verifies the security of the next.
Mechanistic Hazard Profile
To design an effective safety protocol, we must first analyze the molecular structure. This compound features a heavily halogenated aromatic ring coupled with a strongly electron-withdrawing nitro group.
-
Electrophilic Reactivity: The presence of multiple halogens (Br, Cl, F) and a nitro group makes the aromatic ring highly electron-deficient. This increases its susceptibility to rapid nucleophilic aromatic substitution (
), meaning it can react aggressively with nucleophiles, including biological macromolecules. -
Systemic Toxicity: 1[1]. This condition oxidizes hemoglobin to methemoglobin, severely impairing the blood's ability to transport oxygen.
-
Thermal Instability: Nitroaromatics possess inherent explosive potential under high heat or pressure. While dense halogenation increases molecular weight, it does not negate the risk of rapid, exothermic decomposition if exposed to strong bases or reducing agents.
Quantitative Hazard Data
Summarizing the compound's physical and hazard properties establishes the baseline for our engineering controls.
| Parameter | Quantitative Value / Code | Causality & Operational Implication |
| CAS Number | 1805575-94-3 | Unique identifier for inventory and precise SDS retrieval[2]. |
| Molecular Weight | 254.44 g/mol | High density; vapors and dust will settle in low-lying areas of the lab. |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | Acute toxicity across all exposure routes (oral, dermal, inhalation); severe irritant[2]. |
| Signal Word | Warning | Mandates strict adherence to multi-layered PPE and engineering controls[2]. |
| Storage Temperature | Room Temperature (Sealed, Dry) | Prevents hydrolytic degradation and minimizes vapor pressure buildup[3]. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not merely about checking boxes; it is about creating a multi-layered barrier based on the chemical's specific permeation kinetics. 4[4].
-
Respiratory Protection:
-
Protocol: Mandatory use within a certified chemical fume hood. If handling bulk powders outside a hood, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges is required.
-
Causality: Halogenated nitrobenzenes can sublimate or form fine aerosols. Inhalation directly introduces the compound to the highly vascularized alveolar space, accelerating the onset of methemoglobinemia[1].
-
-
Dermal Protection (Gloves):
-
Protocol: Double-gloving is mandatory. Inner glove: Nitrile (minimum 5 mil). Outer glove: Butyl rubber or heavy-duty neoprene.
-
Causality: Halogenated aromatics rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance to nitroaromatics, while the inner nitrile glove offers dexterity and a secondary barrier against microscopic tears.
-
-
Ocular and Facial Protection:
-
Protocol: Chemical splash goggles combined with a full-face shield.
-
Causality: The compound causes severe eye irritation (H319)[2]. A face shield protects against unexpected micro-eruptions during exothermic
reactions.
-
Experimental Workflow: Safe Handling and Dispensing
The following methodology operates as a self-validating system : Step 1 validates the safety of Step 2, which in turn ensures Step 3 occurs without environmental release. Each completed step acts as a physical or procedural checkpoint.
Step-by-Step Methodology:
-
Engineering Control Verification: Verify that the fume hood face velocity is between 80–100 feet per minute (fpm). Ensure the sash is positioned at the designated safe operating height.
-
Environmental Preparation: Line the fume hood workspace with chemical-absorbent, plastic-backed bench paper to contain micro-spills.
-
Static Control: Because functionalized nitrobenzenes can generate static electricity during transfer, use an anti-static weighing boat and a grounded balance.
-
Dispensing: Using a clean, dry PTFE-coated spatula, transfer the required mass. Crucial: Do not return excess material to the original container to prevent catalytic contamination.
-
Decontamination: Immediately seal the primary container. Wipe the exterior of the container and the balance with a solvent-dampened cloth (e.g., isopropanol) before removing them from the hood.
Figure 1: Standard Operating Procedure workflow for handling halogenated nitrobenzenes.
Emergency Response and Spill Protocol
In the event of a spill, immediate and logical action is required to prevent systemic exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate and Isolate: Immediately evacuate personnel not wearing appropriate PPE from the immediate area.
-
Eliminate Ignition Sources: Turn off all heating mantles, stir plates, and open flames. Nitroaromatics are combustible and potentially explosive under fire conditions.
-
Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or a specialized universal binding agent. Causality: Never use combustible absorbents like sawdust, as the nitro group can act as an oxidizer.
-
Collection: Gently sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wash the spill area with a mild detergent and water, collecting all rinsate as hazardous waste.
Waste Disposal Plan
Improper disposal of halogenated nitrobenzenes poses severe environmental risks, including long-lasting aquatic toxicity.5[5].
Disposal Methodology:
-
Segregation: Do NOT mix halogenated nitrobenzene waste with standard non-halogenated solvent waste. It must be segregated into a clearly labeled "Halogenated Organic Waste" container.
-
Labeling: The waste container must be labeled with the exact chemical name, CAS number, and the primary hazards (Toxic, Irritant, Environmental Hazard).
-
Consumables: Treat all contaminated PPE (gloves, bench paper, wipes) as solid hazardous waste.
-
Final Disposition: Coordinate with a licensed hazardous waste disposal contractor for high-temperature incineration. Causality: High-temperature incineration is the only reliable method to destroy heavily halogenated aromatics while preventing the formation of toxic byproducts like dioxins or furans.
Figure 2: Logical decision tree for the segregation and disposal of halogenated waste.
References
- Title: 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene Product Information and Safety Data Source: BLD Pharm URL
- Title: 2-Chloro-1-fluoro-4-nitrobenzene and Related Halogenated Nitrobenzenes Source: Sigma-Aldrich URL
- Source: Occupational Safety and Health Administration (OSHA)
- Source: Environmental Protection Agency (EPA)
- Source: Environmental Protection Agency (EPA)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
